The concentration of this compound varies significantly depending on the plant part, geographical location, and cultivar. The table below summarizes quantitative data from various studies.
| Plant Part | This compound Concentration (Dry Weight) | Location / Context | Source / Citation |
|---|---|---|---|
| Roots | 0.34 - 0.64 mg/g | Syria | [1] |
| Leaves | 0.18 - 0.31 mg/g | Syria | [1] |
| 4.16 - 6.20 mg/g | Brazil (different flower colors) | [1] | |
| 368 - 704 µg/g | India (seasonal variation) | [1] | |
| 0.01 - 0.48 mg/g (Mean: 0.12 mg/g) | Eastern Algeria | [2] | |
| Stems | 0.12 - 0.23 mg/g | Syria | [1] |
| Flowers | 0.07 - 0.13 mg/g | Syria | [1] |
Key Factors Influencing Concentration:
For researchers needing to reproduce quantification experiments, here is a detailed methodology from a recent study.
Objective: To develop and validate an UHPLC-DAD method for the determination of this compound in dried leaves of Nerium oleander [2].
Experimental Workflow: The following diagram outlines the key steps in the analytical protocol.
Detailed Protocols:
This compound is the principal bioactive and toxic component in N. oleander, and understanding its properties is crucial for drug development.
Oleandrin is a lipid-soluble cardiac glycoside that binds to and inhibits the Na+/K+-ATPase, an integral membrane pump responsible for maintaining cellular electrochemical gradients [1] [2] [3]. The table below summarizes the core mechanism and its consequences.
| Aspect of Mechanism | Detailed Description |
|---|---|
| Primary Target | Na+/K+-ATPase (Sodium-Potassium Pump) [4] [2] [3] |
| Key Consequence of Inhibition | Intracellular increase in Na+ leads to a secondary increase in intracellular Ca2+ via the Na+/Ca2+ exchanger [5] [3]. |
| Downstream Signaling | Beyond ion homeostasis, inhibition initiates signal transduction cascades. It affects pathways regulating cell growth, survival, and proliferation, including suppressing NF-κB and STAT-3 signaling [5] [6]. |
| Ultimate Cellular Effects | Altered gene expression, induction of autophagy or apoptosis, and inhibition of cell proliferation [4] [7] [6]. |
The anticancer activity of this compound is closely linked to its interaction with specific isoforms of the Na+/K+-ATPase α subunit, which serve as its functional receptor [4] [7].
The following diagram illustrates the core mechanism by which this compound binding to Na+/K+-ATPase triggers downstream signaling events that lead to cancer cell death.
The potency of this compound varies across different cancer cell types, reflecting differences in Na+/K+-ATPase expression and other cellular contexts.
| Cancer Type | Cell Line/Model | Reported Activity (IC₅₀ or Effective Concentration) | Key Findings |
|---|---|---|---|
| Colon Cancer | Undifferentiated CaCO-2 cells | IC₅₀: 8.25 nM [4] [7] | Induced autophagic cell death; 3x more potent than in differentiated cells [4] [7]. |
| Colon Cancer | Differentiated CaCO-2 cells | IC₅₀: >25 nM [4] [7] | Demonstrated significantly lower sensitivity [4] [7]. |
| Pancreatic Cancer | Panc-1 cells | IC₅₀: 5.6 nM [8] | High potency in specific pancreatic cancer lines [8]. |
| Pancreatic Cancer | MiaPaca cells | IC₅₀: 15.6 nM [8] | -- |
| Breast Cancer | MDA-MB-231 & RT-R-MDA-MB-231 | 50 nM (this compound) [5] | Inhibited invasion, reduced OCT3/4, β-catenin, MMP-9 via STAT-3 suppression [5]. |
| Breast Cancer | MDA-MB-231 & RT-R-MDA-MB-231 | 100 nM (Odoroside A) [5] | -- |
For researchers aiming to study this compound's mechanism, key methodological considerations from the literature include:
The workflow for a typical experiment exploring the relationship between α3 subunit localization and this compound sensitivity is summarized below.
The following table consolidates key quantitative data from preclinical and clinical observations, primarily from [1] and other sources as noted.
| Parameter | Species | Value / Observation | Context / Conditions |
|---|---|---|---|
| Oral Bioavailability | Mouse | ~30% | Compared IV (40 μg/kg) vs. oral (80 μg/kg) dosing [1] |
| Half-life (t₁/₂) | Mouse | IV: 0.4 ± 0.1 h; Oral: 2.3 ± 0.5 h | Suggests flip-flip kinetics (absorption rate-limited elimination) [1] |
| Cmax (Peak Blood Concentration) | Human (Case) | ~7 ng/mL | After a single 15 mg oral dose, reached at 3 hours [2] |
| Toxic Blood Concentration | Human | 1 - 2 ng/mL | Estimated from poisoning cases [3] [4] |
| Fatal Blood Concentration | Human | ~20 ng/mL | Estimated from fatal poisoning cases [3] [4] |
| Protein Binding | In vitro | Reversibly binds to plasma proteins | Contributes to long residence time in the body [2] |
| Primary Excretion Route | Mouse | Feces (66% of dose) | Over 24 hours, indicating biliary elimination [5] [2] |
| Secondary Excretion Route | Mouse | Urine (8% of dose) | Over 24 hours [5] |
| Blood-Brain Barrier Penetration | Mouse & Human | Confirmed | Accumulates and persists in brain tissue [5] [1] [6] |
| Lethal Dose (Plant Material) | Human (Adult) | 5-15 leaves or ~3g dried leaves | Fatal poisoning [3] [4] |
This compound undergoes phased metabolism, primarily in the liver and intestines [2]. The core metabolic pathway involves the hydrolysis of the sugar moiety, as illustrated below.
This compound is primarily metabolized to its aglycone, oleandrigenin, which may undergo further conjugation [3] [2].
For researchers looking to replicate or build upon existing work, here are methodologies cited in the literature.
This is a common and sensitive method for quantifying this compound and its metabolites.
This in vivo protocol provides key parameters like bioavailability and half-life.
This compound is a highly lipid-soluble cardiac glycoside (CG) isolated primarily from the plant Nerium oleander (Apocynaceae family). This potent phytochemical has garnered significant attention in pharmacological research due to its dual nature—exhibiting potential therapeutic benefits while possessing a narrow therapeutic window that can lead to severe toxicity. The chemical structure of this compound (C~32~H~48~O~9~) features a steroidal aglycone moiety connected to a sugar unit, which confers both its pharmacological activity and lipophilic characteristics. With a molecular weight of 576.727 Da, this compound manifests as a white crystalline powder with a melting point of 250°C, demonstrating insolubility in water but good solubility in organic solvents such as methanol, ethanol, and chloroform [1].
The therapeutic potential of this compound spans traditional applications for congestive heart failure to more recent investigations into its anti-cancer properties and novel antiviral effects, including activity against SARS-CoV-2 [1] [2]. Despite this promising pharmacological profile, this compound's clinical application remains challenging due to its pronounced cardiotoxicity and complex pharmacokinetic behavior. Understanding the enterohepatic circulation of this compound is particularly crucial for drug development professionals, as this process significantly influences its exposure levels, elimination kinetics, and potential for accumulation toxicity [1]. This technical guide comprehensively examines the current evidence for this compound's enterohepatic circulation, presents validated analytical methods for its quantification, and discusses implications for therapeutic development.
Enterohepatic circulation represents a critical pharmacokinetic process wherein drugs or their metabolites are excreted via bile into the intestinal lumen, only to be reabsorbed and returned to the systemic circulation. For this compound, this process contributes significantly to its prolonged elimination half-life and potential for accumulation toxicity. Current evidence, derived primarily from poisoning cases and limited animal studies, strongly suggests that this compound undergoes enterohepatic circulation [1]. This recirculation process explains the protracted toxic effects observed in oleander poisoning cases despite initial interventions, as this compound continues to be recycled between the liver and gastrointestinal tract [1] [2].
The pharmacokinetic profile of this compound is characterized by rapid absorption through the gastrointestinal tract, with an oral bioavailability estimated at only 30-40% due to significant first-pass metabolism [3]. Once absorbed, this compound's high lipophilicity facilitates extensive tissue distribution, particularly to lipid-rich organs including the heart, liver, and kidneys. The compound demonstrates extensive plasma protein binding, which further influences its distribution characteristics and elimination kinetics [1] [3]. This compound is primarily metabolized in the liver through Phase I biotransformation (hydroxylation and demethylation catalyzed by cytochrome P450 enzymes) followed by Phase II conjugation reactions with glucuronic acid or sulfate groups [2] [3]. The resulting metabolites, including the primary deglycosylated metabolite oleandrigenin, maintain biological activity and may contribute to both therapeutic and toxic effects [1].
The enterohepatic recycling of this compound has several critical implications for its pharmacological and toxicological profile:
Prolonged Half-life: The recycling process significantly extends this compound's residence time in the body, with an elimination half-life ranging between 5 and 22 hours depending on individual metabolic capacity and dose [3]. This prolonged half-life contributes to the narrow therapeutic window and increases the risk of accumulation with repeated dosing.
Multiple Concentration Peaks: The biliary excretion and subsequent intestinal reabsorption of this compound and its metabolites can result in multiple plasma concentration peaks rather than a smooth decline following administration [1]. This phenomenon complicates pharmacokinetic modeling and dose regimen design.
Treatment Challenges in Poisoning: The continuous recycling of this compound explains why multidose activated charcoal may be beneficial in poisoning cases, as it can interrupt the enterohepatic cycle by adsorbing the compound in the gastrointestinal tract, thereby enhancing elimination [4]. This approach is particularly relevant when the specific antidote (Digoxin-specific antibody fragments, or Digifab) is unavailable or ineffective [4].
Table 1: Tissue Distribution of this compound in Documented Fatal Poisoning Cases
| Matrix | Concentration | Case Details | Reference |
|---|---|---|---|
| Blood | 37.5 ng/mL | 71-year-old male, leaf infusion suicide | [5] |
| Vitreous humor | 12.6 ng/mL | Same case as above | [5] |
| Urine | 83.8 ng/mL | Same case as above | [5] |
| Liver | 205 ng/mg | Same case as above | [5] |
| Gastric content | 31.2 µg/mL | Same case as above | [5] |
| Leaf infusion | 38.5 µg/mL | Same case as above | [5] |
| Blood | 9.8-10 ng/mL | Various fatal cases | [6] |
| Blood | 66 ng/mL | 25 leaves ingestion, death after 5 hours | [6] |
| Urine | 254 ng/mL | Same case as above (25 leaves) | [6] |
| Blood | 1-2 ng/mL | Toxic threshold concentration | [1] |
| Blood | ~20 ng/mL | Generally fatal concentration | [1] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Oral bioavailability | 30-40% | Limited by first-pass metabolism | [3] |
| Elimination half-life | 5-22 hours | Dose and individual dependent | [3] |
| Half-life in humans | ~2.3 hours | Based on volunteer study | [2] |
| Primary excretion route | Feces (~66%) | Biliary elimination | [7] |
| Secondary excretion route | Urine (~8%) | Renal elimination | [7] |
| Plasma protein binding | Extensive | Contributes to long half-life | [1] [3] |
| Volume of distribution | Large | Extensive tissue distribution | [1] |
Table 3: Analytical Methods for this compound Detection
| Method | Matrix | Sample Preparation | LOD/LOQ | Recovery | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Blood, urine, tissues | LLE or SPE | 1 ng/mL (LOD) | >90% | [1] [6] |
| LC-MS/MS | Blood | Protein precipitation | 0.5 ng/mL (LOD) | 75.2-95.7% | [2] |
| LC-MS/MS | Blood | Solid phase-supported LLE | 0.5 ng/mL (LOD) | 90.0-98.0% | [2] |
| UPLC-MS/MS | Milk, cheese | SPE | 0.018-0.010 ng/mL (LOD) | 74.8±5.8% (milk) | [2] |
| UHPLC-MS/MS | Blood, serum, tissues | SPE | 0.11 ng/mL (LOD) | 62.9-80.5% | [2] |
| Immunoassay | Serum | Minimal processing | Qualitative only | N/A | [4] |
| GC-MS | Blood, urine | LLE | N/A | N/A | [5] |
Liquid-Liquid Extraction (LLE) is widely employed for this compound isolation from biological matrices, with ethyl acetate being the preferred solvent due to its extraction efficiency and compatibility with subsequent analysis. Typical LLE protocols involve mixing 1mL of biological sample (blood, urine, vitreous humor) with 3mL of ethyl acetate, vigorous agitation for 10 minutes, followed by centrifugation at 6000 rpm for 5 minutes [5]. The organic layer is then transferred and evaporated under nitrogen stream, with the residue reconstituted in mobile phase compatible solvent for analysis. This method demonstrates excellent recovery rates exceeding 90% for this compound from blood matrices [6].
Solid-Phase Extraction (SPE) provides an alternative sample preparation approach, particularly valuable for complex matrices or when analyzing multiple cardiac glycosides simultaneously. SPE protocols typically utilize C~18~ cartridges conditioned with methanol and water, followed by sample loading, washing with water or dilute organic solvents, and elution with high-percentage organic solvent (e.g., 90% methanol in water) [2]. SPE methods demonstrate slightly variable but generally acceptable recovery rates ranging from 62.9% to 98.0% depending on the specific matrix and extraction conditions [2]. The choice between LLE and SPE depends on the required sensitivity, matrix complexity, and available laboratory resources.
Liquid Chromatography separation of this compound is optimally achieved using reversed-phase columns, with Zorbax DB-C~18~ (4.6 × 50 mm, 1.8 µm particle size) or equivalent columns providing excellent resolution [5]. Mobile phases typically consist of 0.5% formic acid in water (eluent A) and 0.5% formic acid in acetonitrile (eluent B), with a gradient program starting with 5% B at 0-0.2 minutes, increasing to 100% B at 5 minutes, maintained until 7 minutes, then returning to initial conditions [5]. The flow rate is generally set at 0.9 mL/min with injection volumes of 10-20 µL. Under these conditions, this compound typically elutes at approximately 4.1 minutes, with its metabolites oleandrigenin, neritaloside, and odoroside eluting at 3.90, 3.45, and 3.62 minutes respectively [5].
Mass Spectrometric Detection employing electrospray ionization (ESI) in positive mode coupled with multiple reaction monitoring (MRM) provides the requisite sensitivity and specificity for this compound quantification in biological matrices. Optimal source conditions include: temperature 400°C, curtain gas 30 (arbitrary units), GS1 and GS2 at 50, CAD gas pressure low, and ion spray voltage 5500V [5]. The precursor ion for this compound is m/z 577, with characteristic product ions at m/z 373.0, 433.0, and 355 providing confirmation. For metabolites, key transitions include m/z 593→373 for neritaloside, m/z 433→373 for oleandrigenin, and m/z 535→375 for odoroside [5]. This MRM approach enables highly specific detection of this compound and its major metabolites with limits of detection (LOD) as low as 0.010 ng/mL in favorable matrices [2].
Validated analytical methods for this compound quantification must establish accuracy, precision, selectivity, linearity, and stability parameters according to accepted bioanalytical method validation guidelines. Accuracy should demonstrate deviations less than 15% from nominal values at quality control concentrations, with precision (both intra-day and inter-day) showing coefficients of variation below 15% [6]. Selectivity must be established using at least six different source matrices to demonstrate absence of interfering peaks at the retention times of this compound and its metabolites [6]. Linearity typically ranges from sub-toxic to fatal concentrations (1-100 ng/mL for blood matrices), with correlation coefficients (r~2~) exceeding 0.99 [6] [5]. Stability experiments should evaluate short-term bench top stability, processed sample stability in autosampler, and freeze-thaw stability to ensure reliable quantification under normal laboratory conditions.
Enterohepatic circulation pathway of this compound showing recycling between liver and GI tract
The enterohepatic circulation pathway demonstrates how this compound undergoes continuous recycling between the liver and gastrointestinal tract, significantly prolonging its systemic exposure and contributing to its toxic potential. This visualization highlights the key processes of biliary excretion, intestinal reabsorption, and hepatic processing that collectively establish a recirculation loop responsible for the compound's prolonged half-life and complex pharmacokinetic profile.
Analytical workflow for this compound quantification showing sample preparation and LC-MS/MS detection
This analytical workflow illustrates the comprehensive process for this compound quantification in biological matrices, highlighting the sample preparation options (LLE or SPE) and the critical LC-MS/MS parameters that enable specific and sensitive detection. The workflow emphasizes the importance of proper chromatographic separation and selective mass spectrometric detection using characteristic ion transitions for reliable this compound quantification in complex matrices.
The current understanding of this compound's enterohepatic circulation, while substantiated by clinical observations and limited experimental data, suffers from significant methodological limitations and knowledge gaps that merit attention in future research. Most notably, the evidence base relies heavily on case reports and post-mortem analyses rather than controlled pharmacokinetic studies, creating uncertainty about the quantitative significance of enterohepatic recycling under therapeutic conditions [1] [5]. Additionally, the specific enzymes and transporters responsible for this compound's biliary excretion and intestinal reabsorption remain poorly characterized, limiting the ability to predict drug interactions or individual variations in disposition [1].
Priority research initiatives should include: (1) comprehensive mass balance studies using radiolabeled this compound in appropriate animal models to quantify the fraction undergoing enterohepatic recycling; (2) in vitro characterization of the specific hepatic uptake transporters, canalicular efflux transporters, and intestinal transporters involved in this compound's enterohepatic circulation; (3) clinical studies examining the impact of cholestyramine or activated charcoal on this compound's elimination kinetics in humans; and (4) development of physiologically-based pharmacokinetic (PBPK) models incorporating enterohepatic circulation to predict exposure under various physiological and pathological conditions [1] [2]. Addressing these knowledge gaps would significantly advance the rational development of this compound-based therapeutics and improve the management of oleander poisoning cases.
The enterohepatic circulation of this compound represents a critical pharmacokinetic process that significantly influences both its toxicological profile and potential therapeutic applications. This comprehensive review has synthesized evidence from clinical case reports, analytical methodologies, and experimental studies to present a detailed understanding of how this compound undergoes recycling between the liver and gastrointestinal tract, leading to prolonged systemic exposure and complex elimination kinetics. The quantitative data summarized in this guide provide reference values for researchers investigating this compound pharmacology and clinicians managing poisoning cases.
The analytical methodologies presented, particularly the LC-MS/MS protocols, offer sensitive and specific approaches for this compound quantification in biological matrices, enabling precise characterization of its pharmacokinetic behavior. The visualization of enterohepatic circulation and analytical workflows provides conceptual frameworks to guide future research and method development. As interest in this compound's anticancer and antiviral properties continues to grow, understanding and accounting for its enterohepatic circulation will be essential for designing effective therapeutic regimens while minimizing toxicity risks. Future research addressing the identified knowledge gaps will further advance the potential clinical translation of this potent natural product.
The following table summarizes the core information available on the production of this compound using plant cell culture technology.
| Aspect | Description |
|---|---|
| General Approach | Use of untransformed and transgenic cell cultures of Nerium oleander for the synthesis of this compound and other metabolites [1]. |
| Stimulation Method | Supplementation of culture media with phytohormones to stimulate this compound synthesis in untransformed cultures [1]. |
| Production Limitation | Early cell death in untransformed cultures can limit the production of large quantities of this compound [1]. |
| Scalability Solution | Use of transgenic cultures with Agrobacteria can produce quantities of this compound fit for pharmaceutical purposes [1]. |
While specific protocols for establishing cell cultures are not detailed in the search results, several studies used advanced analytical techniques to confirm the presence and quantity of this compound in their extracts. The table below outlines these methods.
| Method | Application in this compound Research |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the phytochemical characterization of complex plant extracts containing this compound and other cardenolides [2]. |
| Mass Spectrometry (MS) | Employed (both low- and high-resolution) to identify and confirm the presence of monoglycosidic cardenolides, including this compound, based on their mass [2]. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A direct analytical technique used for precise detection and quantification of this compound, particularly in medical or legal contexts such as poisoning cases [1]. |
The current literature confirms the feasibility of producing this compound in cell cultures but highlights areas requiring further investigation:
The following diagram illustrates the logical workflow and the two primary pathways for producing this compound, based on the available information.
The structural similarity allows oleandrin to mimic digoxin's mechanism of action and its toxic effects.
Common pathway of this compound and digoxin toxicity.
The structural similarity causes this compound to cross-react with many digoxin immunoassays, which can be used for its detection. However, the degree of cross-reactivity varies significantly by assay platform, as shown in the table of experimental data below.
Experimental Protocol Summary [1]:
The quantitative results from these experiments are summarized below.
| Immunoassay | Apparent Digoxin Concentration (ng/mL) after supplementation with 5.0 μL/mL oleander extract [1] | Type of Interference |
|---|---|---|
| Fluorescence Polarization (FPIA, Abbott) | 2.36 ng/mL | Positive |
| Turbidimetric (ADVIA 1650, Bayer) | 0.82 ng/mL | Positive |
| Synchron LX (Beckman) | 0.93 ng/mL | Positive |
| Microparticle Enzyme (MEIA, Abbott) | 0.32 ng/mL | Positive / Negative (Bidirectional) |
| Chemiluminescent (CLIA, Bayer) | Not detected | No interference |
| LOCI (Siemens) [2] | Significant concentration-dependent apparent digoxin levels observed | Positive / Negative (Bidirectional) |
Note: Bidirectional interference means that depending on the concentration and the presence of actual digoxin, this compound can cause either falsely elevated or falsely lowered digoxin readings [2].
This structural similarity has several critical implications:
Oleandrin is a highly lipid-soluble cardiac glycoside, a property that fundamentally shapes its pharmacological and toxicological behavior [1] [2]. The table below summarizes its core characteristics and the implications of its lipophilicity.
| Property | Description | Impact on Pharmacokinetics/Pharmacodynamics |
|---|---|---|
| Chemical Structure | Cardenolide; aglycone steroidal moiety, lactone ring, glycosyl moiety [1]. | The aglycone is the pharmacophoric moiety; overall structure confers high lipid solubility [1]. |
| Physical Form | White crystalline powder [1]. | -- |
| Molecular Weight | 576.727 Da [1]. | -- |
| Melting Point | 250°C [1]. | -- |
| Solubility Profile | Insoluble in water; soluble in methanol, ethanol, chloroform, and other organic solvents [1] [3]. | Enables passive diffusion through biomembranes; dictates use of non-polar solvents for extraction [3]. |
| Main Molecular Target | Na+/K+-ATPase pump (NKP) [4]. | Inhibition leads to increased intracellular Ca²⁺, causing positive inotropy (therapeutic) and cardiotoxicity [4]. |
| Therapeutic Blood Concentration | Not precisely defined, but toxic effects observed from ~1-2 ng/ml [1]. | Indicates a very narrow therapeutic window [1]. |
| Fatal Blood Concentration | ~20 ng/ml [1]. | Highlights extreme toxicity potential. |
This compound's ADME profile is complex and contributes to its narrow therapeutic window. Key characteristics are organized in the table below.
| ADME Phase | Key Characteristics | Experimental Evidence & Notes |
|---|---|---|
| Absorption | Rapid and effective after oral administration due to high lipophilicity [3]. Bioavailability is limited by first-pass metabolism and potential P-gp efflux [2]. | Based on poisoning cases and animal studies; inferred from its structural similarity to digitoxin [3] [2]. |
| Distribution | Extensive tissue distribution; reversibly binds to plasma proteins; half-life in humans is ~2.3 hours but elimination can be slow, leading to risk of accumulation [2]. | Animal studies show high concentrations in liver, kidneys, and spleen [2]. |
| Metabolism | Undergoes Phase I metabolism (hydrolysis, oxidation) via cytochrome P450 enzymes (e.g., CYP3A4) to active metabolites like oleandrigenin [2]. | Metabolites also contribute to pharmacological and toxic effects [2]. |
| Excretion | Slow; primarily via hepatic/biliary routes; suspected enterohepatic recirculation may prolong exposure [1] [2]. | Renal excretion is minimal [2]. |
The following diagram illustrates the core mechanism of action and the subsequent downstream effects that contribute to both its anticancer and toxic activities.
This compound inhibits Na+/K+-ATPase and STAT-3, driving diverse biological effects.
Accurate quantification of this compound in biological matrices is crucial for PK studies and toxicology. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
The following workflow, commonly used in cited studies [5] [4], outlines key experiments for evaluating this compound's anticancer effects.
A standard workflow for evaluating the in vitro cytotoxic and anti-invasive effects of this compound.
The therapeutic potential of oleandrin is severely constrained by its high and acute toxicity [1] [2]. All parts of the Nerium oleander plant are poisonous, and the toxic compounds remain active even in dried leaves or burned plants [1] [3].
For researchers investigating this compound's biological activities, here is a summary of key experimental models and methodologies from recent studies.
| Pharmacological Area | Common Experimental Models | Typical Experimental Protocols & Key Findings |
|---|
| Cancer Research | In vitro: Human cancer cell lines (e.g., pancreatic Panc-1, MiaPaca-2; lung, breast, colon).
In vivo: Orthotopic mouse models (e.g., for pancreatic cancer) [6] [2]. | Protocols: Cell viability assays (MTT), apoptosis assays, cell cycle analysis.
Dosing: IC50 values vary; e.g., 5.6 nM for Panc-1 cells, 15.6 nM for MiaPaca-2 cells [6]. In vivo, PBI-05204 was administered at 40 mg/kg/day via oral gavage [2]. |
| Anti-inflammatory & Bone Health | In vitro: Bone marrow-derived macrophages (BMMs) induced with RANKL to form osteoclasts.
In vivo: Ovariectomy (OVX)-induced osteoporotic mouse model [7]. | Protocols: TRAP staining for osteoclasts, Western Blot for MAPK/NF-κB pathway proteins, micro-CT for bone morphology.
Findings: A 2025 study identified LRP4 as a novel target, with this compound inhibiting osteoclast differentiation via the MAPK/NF-κB pathway [7]. |
| Toxicology & Mechanism | In vitro: Saccharomyces cerevisiae (yeast) knockout strains [5]. | Protocols: Growth inhibition assays, cytosolic Ca2+ measurement with aequorin, metal accumulation assays.
Findings: Mutants defective in Ca2+ pumping (pmc1Δ, pmr1Δ) were hypersensitive, and this compound induced Smf1-dependent Mn2+ accumulation [5]. |
To help visualize the core experimental approach for studying this compound's mechanisms, the following diagram outlines a general workflow for in vitro and in vivo investigation.
For its anti-osteoporosis effect identified in a 2025 study, this compound acts through a specific molecular pathway, as illustrated below.
Oleandrigenin is a cardiac glycoside aglycone and the primary active metabolite of oleandrin, which is extracted from the medicinal plant Nerium oleander L. (family Apocynaceae). As a deglycosylated derivative, oleandrigenin is formed through the metabolic removal of the sugar moiety from this compound in human tissues, particularly in the liver and gastrointestinal tract [1] [2]. This biotransformation significantly alters the compound's physicochemical properties, enhancing its lipophilic character and potentially influencing its pharmacological activity and toxicological profile. Cardiac glycosides like oleandrigenin have attracted considerable scientific interest due to their unique mechanism of action involving Na+/K+-ATPase inhibition and their potential applications in cancer therapy, though their narrow therapeutic window requires careful consideration [3] [4].
The structural characteristics of oleandrigenin contribute to its biological activity and pharmacokinetic behavior. Unlike its parent compound this compound, oleandrigenin lacks the oleandrose sugar moiety, which affects its receptor binding affinity, distribution patterns, and elimination kinetics [1]. Understanding these structural-property relationships is essential for evaluating both the therapeutic potential and toxicity risks associated with this compound.
Table 1: Fundamental Chemical Characteristics of Oleandrigenin
| Property | Specification |
|---|---|
| Systematic IUPAC Name | (3β,5β,16β)-16-Acetoxy-3,14-dihydroxycard-20(22)-enolide [5] |
| Alternative Names | 16-O-Acetylgitoxigenin, Gitoxigenin 16-acetate, Oleandrisenin [5] |
| Molecular Formula | C~25~H~36~O~6~ [5] |
| Average Mass | 432.557 Da [5] |
| Monoisotopic Mass | 432.25119 Da [5] |
| Structural Features | Steroid nucleus with unsaturated lactone ring at C17, acetyloxy group at C16 [2] |
| Solubility Profile | Lipid-soluble [1] |
The pharmacokinetic profile of oleandrigenin is characterized by its lipophilic nature, which significantly influences its absorption, distribution, and elimination patterns. Following oral administration of this compound, efficient absorption occurs across the gastrointestinal tract, with oleandrigenin being detected in the bloodstream shortly after ingestion, indicating rapid biotransformation of the parent compound [1] [2]. The conversion from this compound to oleandrigenin occurs primarily in human tissues, though not in plasma, suggesting that hepatic metabolism and possibly gastrointestinal enzymes play crucial roles in this metabolic process [2].
Distribution studies reveal that oleandrigenin demonstrates favorable tissue penetration capabilities. Of particular therapeutic interest is its ability to cross the blood-brain barrier, suggesting potential applications for central nervous system disorders and brain cancers [3]. The compound exhibits a complex distribution pattern with accumulation in various tissues, including the heart, which may contribute to its cardiotoxic effects [1]. The volume of distribution is expected to be substantial due to the compound's lipophilicity, though specific quantitative parameters in humans require further characterization.
Table 2: Pharmacokinetic and Toxicological Parameters of Oleandrigenin and this compound
| Parameter | Oleandrigenin | This compound |
|---|---|---|
| Bioavailability | Not quantitatively specified | 7.0% (in rats) [6] |
| Toxic Blood Concentration | Not explicitly specified | 1-2 ng/ml (humans) [1] |
| Fatal Blood Concentration | Not explicitly specified | ~20 ng/ml (humans) [1] |
| Primary Metabolic Pathway | Formed from this compound via deglycosylation | Hepatic metabolism to oleandrigenin [2] |
| Elimination Route | Feces (major), Urine (minor) [2] | Feces (major), Urine (minor) [2] |
| Plasma Half-Life | Not quantitatively specified | ~2 hours (oral), ~0.5 hours (IV) [2] |
The elimination kinetics of oleandrigenin involve both hepatic and renal pathways, with biliary excretion representing the primary route of elimination [2]. This results in predominantly fecal excretion, which significantly reduces renal exposure compared to hepatic exposure. Evidence suggests that oleandrigenin may undergo enterohepatic recirculation, where the compound is excreted in bile, reabsorbed from the gastrointestinal tract, and returned to the liver [1]. This recycling process may prolong the systemic exposure and contribute to the compound's extended pharmacological and toxicological effects.
The clearance rate of oleandrigenin appears to be slower than that of its parent compound this compound, potentially due to differences in protein binding, tissue distribution, or specific elimination mechanisms [1]. This prolonged clearance may have implications for both therapeutic efficacy and toxicity risk, particularly in cases of chronic administration or overdose. Complete quantitative profiling of oleandrigenin's pharmacokinetic parameters in humans remains an area requiring further research, as current understanding is derived primarily from animal studies and case reports of oleander poisoning [1].
The ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method represents the current gold standard for sensitive and specific detection and quantification of oleandrigenin in biological matrices. This protocol enables researchers to obtain precise measurements of oleandrigenin concentrations in plasma, tissue homogenates, and other biological samples, supporting pharmacokinetic studies and toxicological assessments [6].
To experimentally investigate the biotransformation of this compound to oleandrigenin, researchers can employ an in vitro metabolic stability assay using liver microsomes or hepatocyte cultures.
Oleandrigenin exerts its primary pharmacological effects through specific inhibition of the Na+/K+-ATPase pump, a critical transmembrane ion transporter responsible for maintaining cellular electrochemical gradients [4]. This binding interaction occurs at the α-subunit of the pump, particularly affecting the α1 and α3 isoforms that are frequently overexpressed in various cancer types [4]. The inhibition of Na+/K+-ATPase leads to intracellular sodium accumulation, which subsequently alters calcium homeostasis through the sodium-calcium exchanger, resulting in increased intracellular calcium concentrations that can modulate various signaling pathways and, at higher concentrations, induce apoptosis [3] [4].
Beyond this primary mechanism, oleandrigenin influences multiple signaling cascades implicated in cell proliferation, survival, and metastasis. The compound has been shown to suppress the signal transducer and activator of transcription 3 (STAT-3) signaling pathway, which plays a crucial role in cancer cell invasion and metastasis [4]. This inhibition leads to downstream effects including reduced expression of transcription factors such as OCT3/4 and β-catenin, as well as decreased activity of matrix metalloproteinase-9 (MMP-9), ultimately resulting in impaired invasive capacity of cancer cells [4]. Additionally, oleandrigenin modulates other pathways including NF-κB, PI3K/Akt, and MAPK cascades, which collectively contribute to its pleiotropic effects on cancer cell viability and proliferation [3].
Diagram 1: Oleandrigenin's multi-target mechanisms affecting cancer cell survival and metastasis. Key pathways include Na+/K+-ATPase inhibition and STAT-3 signaling suppression.
Oleandrigenin demonstrates potent anticancer activity at nanomolar concentrations against various cancer cell lines, including highly metastatic MDA-MB-231 breast cancer cells and radiotherapy-resistant variants [4]. The compound effectively inhibits colony formation and cellular invasion at concentrations below its IC~50~ for general cell viability, suggesting specific anti-proliferative and anti-metastatic properties rather than generalized cytotoxicity [4]. This selective anticancer effect is particularly valuable from a therapeutic perspective, as it may allow for effective tumor suppression with reduced collateral damage to normal cells.
The anti-invasive properties of oleandrigenin represent one of its most promising therapeutic attributes. Through inhibition of the STAT-3 signaling pathway, oleandrigenin downregulates key molecular mediators of metastasis including OCT3/4, β-catenin, and matrix metalloproteinase-9 (MMP-9) [4]. This multi-factorial approach to limiting cancer spread is complemented by the compound's effects on other pathways implicated in tumor progression, including PI3K/Akt modulation and NF-κB suppression [3]. The convergence of these signaling influences results in comprehensive anticancer activity targeting both primary tumor growth and metastatic dissemination.
Diagram 2: Oleandrigenin's effect on cancer invasion and metastasis through STAT-3 pathway inhibition, affecting key mediators including OCT3/4, β-catenin, and MMP-9.
The investigation of oleandrigenin as a potential therapeutic agent faces the significant challenge of its narrow therapeutic window, which is characteristic of cardiac glycosides [1] [3]. Future research should focus on structural optimization through medicinal chemistry approaches to develop analogs with improved safety profiles while maintaining anticancer efficacy. Promising strategies include modifying the lactone ring, steroid nucleus, or functional groups to alter receptor binding affinity and pharmacokinetic properties [1]. Additionally, formulation approaches such as liposomal encapsulation, nanoparticle delivery systems, or prodrug strategies may enhance targeted delivery to tumor tissues while minimizing exposure to sensitive organs like the heart [1].
From a clinical development perspective, combination therapies represent another attractive avenue for investigation. Oleandrigenin may potentially synergize with conventional chemotherapeutic agents or radiotherapy, allowing for dose reduction while maintaining or enhancing antitumor efficacy [4]. The compound's ability to inhibit STAT-3 signaling suggests potential utility in overcoming treatment resistance in various cancer types [4]. As research progresses, comprehensive toxicological profiling and rigorous pharmacokinetic studies in relevant animal models will be essential to establish safe dosing parameters and identify potential organ-specific toxicities before clinical translation can be considered [1] [3].
Table 3: Experimental Data on Anticancer Effects of this compound and Related Compounds
| Parameter | This compound | Odoroside A | Experimental Context |
|---|---|---|---|
| IC~50~ MDA-MB-231 | 72 nM [4] | 183 nM [4] | Breast cancer cell viability |
| IC~50~ Endothelial Cells | 35 nM [4] | 127 nM [4] | Normal cell toxicity assessment |
| Anti-invasive Effect | Significant at 1-50 nM [4] | Significant at 1-100 nM [4] | Matrigel invasion assay |
| STAT-3 Inhibition | Observed at 50 nM [4] | Observed at 100 nM [4] | Phospho-STAT-3 reduction |
| MMP-9 Activity Reduction | Observed at 50 nM [4] | Observed at 100 nM [4] | Gelatin zymography |
The following table consolidates findings from multiple studies on this compound concentration in different parts of the Nerium oleander plant.
| Plant Part | Concentration Range | Notes | Source (Location) |
|---|---|---|---|
| Leaves | 0.12 - 5.49 mg/g (0.012% - 0.549%) | Often the plant part with the highest concentration after roots; varies by region, cultivar, and environment [1] [2] [3]. | Algeria, Syria |
| Flowers | 0.05 - 0.25 mg/g (0.005% - 0.025%) | Consistently contains a lower concentration of this compound than leaves [1] [3]. | Algeria, Syria |
| Roots | 0.12 - 0.64 mg/g | Reported to have the highest concentration, 1.5 to 2 times greater than leaves [1]. | Syria |
| Stems/Branches | 0.04 - 0.62 mg/g (0.004% - 0.062%) | Typically contains the lowest concentration of this compound [1] [3]. | Algeria, Syria |
The data in the summary table is generated primarily through chromatographic techniques. Here are the detailed methodologies for the two most relevant studies:
This recent study developed a validated Ultra-High-Performance Liquid Chromatography method coupled with a Diode Array Detector (UHPLC-DAD).
The workflow for this protocol can be summarized as follows:
Experimental workflow for UHPLC-DAD analysis of this compound.
This broader survey study used High-Performance Liquid Chromatography (HPLC) to analyze samples from across Algeria.
For researchers, it is critical to understand that this compound concentration is not static and is influenced by several factors:
From a drug development and safety perspective, the high concentration in leaves is doubly important. Not only does it identify leaves as the most viable raw material for extraction, but it also underscores the severe toxicity risk, as ingestion of even a few leaves can be fatal [4] [2].
The following table summarizes the concentration of oleandrin found in different parts of the oleander plant, based on an analysis of samples collected across Algeria [1]:
| Plant Part | This compound Concentration Range (% of Dry Weight) | Number of Samples (n) |
|---|---|---|
| Leaves | 0.022% - 0.549% | 148 |
| Branches | 0.004% - 0.062% | 3 |
| Flowers | 0.005% - 0.025% | 4 |
Research has identified several key factors that significantly impact the concentration of this compound in oleander plants [1].
For researchers aiming to replicate these findings, the following methodology provides a detailed workflow from sample collection to analysis [1].
Experimental workflow for this compound quantification.
The specific parameters for the liquid-liquid extraction and HPLC analysis are detailed below:
HPLC-DAD analysis workflow for this compound.
Liquid-Liquid Extraction:
HPLC-DAD Analysis:
This compound is a potent cardiac glycoside primarily isolated from the plant Nerium oleander (Apocynaceae family), an ornamental shrub widely distributed in tropical and subtropical regions. This highly bioactive compound has garnered significant research interest due to its diverse pharmacological activities, including potential anticancer, antiviral, and neuroprotective properties. This compound (C₃₂H₄₈O₉) is a white crystalline powder with a molecular weight of 576.727 Da, characterized by its high lipid solubility and insolubility in water, though it dissolves readily in methanol, ethanol, and chloroform. Its structure consists of a steroidal aglycone with a sugar moiety attached at position C3 [1].
The highest concentration of this compound is found in the leaves of Nerium oleander, though all parts of the plant contain this compound, including stems, flowers, buds, nectar, and sap. It's important to note that red-flowered oleander varieties typically exhibit higher levels of cardiac glycosides compared to white-flowered varieties. Heat does not inactivate the glycoside, meaning this compound persists even in burned plant products. Another species, Thevetia peruviana (yellow oleander), does not produce this compound but contains different cardiac glycosides, primarily thevetin A [1].
Several extraction methods have been developed for this compound, each with distinct advantages and limitations regarding yield, purity, scalability, and safety. The choice of method depends on the intended application, available equipment, and required purity of the final extract. Traditional methods include boiling water extraction, organic solvent extraction, and more advanced techniques like supercritical fluid extraction and subcritical liquid extraction [2] [3] [4].
Table 1: Comparative Analysis of this compound Extraction Methods
| Extraction Method | Solvents/Parameters | Yield & Efficiency | Advantages | Limitations |
|---|---|---|---|---|
| Supercritical Fluid Extraction (SFE) | CO₂ with ethanol modifier (5-30%), 50-70°C, 120-500 bar | High purity, efficient for lipophilic compounds | Clean process (no solvent residues), tunable selectivity, scalable for industrial applications | High equipment cost, technical complexity, requires optimization of parameters |
| Subcritical Liquid Extraction | Ethanol:water mixtures (e.g., 80:20), below critical point | Higher extraction yield of this compound compared to SFE | Higher yields than SFE, lower pressure than SFE, preserves thermolabile compounds | Requires solvent removal, potential solvent residues |
| Organic Solvent Extraction | Methanol, ethanol, petroleum ether, chloroform | Varies by solvent; ethanol effective for phenolic compounds | Simple equipment, established protocols, scalable | Potential toxic solvent residues, lower selectivity for this compound |
| Hot Water Extraction | Boiling water, 2-3 hours | Lower this compound yield but extracts polysaccharides | Simple and safe, good for polar compounds, traditional method | Low this compound yield, co-extraction of polar impurities, less suitable for this compound isolation |
Recent phytochemical studies have provided quantitative data on extraction efficiency across different methods. For Nerium oleander leaves, the Soxhlet extraction method with ethanol produced the highest phenol content at 60.334 ± 2.997 mg GAE/g DS (gallic acid equivalents per gram of dry sample). In comparison, maceration methods yielded slightly lower phenol content but may be preferable for thermolabile compounds. The antioxidant capacity of Nerium oleander extracts, however, was generally lower than that of other medicinal plants like Cestrum nocturnum L., which showed values of 229.247 ± 7.259 μmol Trolox/g DS using the DPPH method [5].
Principle: Supercritical CO₂ acts as a tunable solvent with gas-like diffusivity and liquid-like density, selectively extracting lipophilic compounds like this compound when modified with polar solvents [3].
Materials and Equipment:
Procedure:
Plant Material Preparation: Harvest mature Nerium oleander leaves and dry at 40-50°C until moisture content reaches 8-12%. Grind using a mill to achieve uniform particle size of 0.5-1mm to maximize surface area while minimizing channeling.
Extraction Vessel Loading: Pack the ground plant material (100g scale) into the extraction vessel, ensuring uniform packing to prevent channeling. For larger scales, use multiple vessels in parallel.
System Pressurization: Pressurize the system with CO₂ to the target pressure (120-500 bar) and heat to the operational temperature (50-70°C). These parameters should be optimized based on the specific system and desired compound profile.
Modifier Addition: Introduce ethanol as a polar modifier (5-30% of total solvent volume) to enhance this compound solubility. The optimal modifier concentration typically ranges between 10-20%.
Dynamic Extraction: Maintain supercritical conditions with a continuous CO₂ flow rate of 2-5 mL/min for 2-4 hours. The extraction time depends on the scale and plant material characteristics.
Fraction Collection: Depressurize the supercritical fluid through a restrictor valve into collection vessels cooled to 4°C. The this compound-rich extract precipitates as a resinous material.
Solvent Removal: If ethanol modifier was used, employ rotary evaporation under reduced pressure at 40°C to remove residual solvent. The resulting extract can be further purified or analyzed [3].
Principle: This method uses solvents at temperatures and pressures between their standard states and critical points, potentially offering higher extraction yields for certain compounds compared to supercritical methods [4].
Materials and Equipment:
Procedure:
Plant Material Preparation: Prepare plant material as described in the SFE protocol (dried, ground to 0.5-1mm particle size).
Solvent Preparation: Prepare ethanol:water mixture (80:20 v/v) – this ratio has shown effectiveness for this compound extraction while minimizing chlorophyll co-extraction.
Extraction: Load plant material into the extraction vessel (10g scale for laboratory work) and add solvent at a ratio of 1:10 to 1:20 (plant material:solvent). Seal the vessel and heat to 80-100°C while maintaining pressure to keep the solvent in the subcritical state.
Equilibration and Extraction: Maintain subcritical conditions for 60-90 minutes with occasional agitation to enhance mass transfer.
Filtration: After extraction, depressurize and cool the system. Separate the liquid extract from plant residues by filtration through 125mm filter paper.
Concentration: Concentrate the extract using rotary evaporation at 40-50°C under reduced pressure. The extract can be further dried under a nitrogen stream or vacuum desiccator [4].
Maceration Protocol:
Soxhlet Extraction Protocol:
Table 2: Solvent Efficiency for this compound Extraction
| Extraction Method | Solvent System | Extraction Conditions | Target Compounds | Remarks |
|---|---|---|---|---|
| Maceration | Ethanol (95%), 1:10 ratio | 72 hours, room temperature, static | Phenols, flavonoids, cardiac glycosides | Simple but time-consuming; lower yield |
| Soxhlet | Ethanol or petroleum ether, 1:22.5 ratio | 6-8 hours, solvent reflux | High phenol content (60.334 ± 2.997 mg GAE/g DS for oleander) | Efficient but uses elevated temperatures |
| Ultrasound-Assisted | Ethanol (95%), 1:10 ratio | 30-60 minutes, 50W power | Broad spectrum of phytochemicals | Faster extraction; potential for scale-up |
Principle: Ultra-performance liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for quantifying this compound in complex matrices like plant extracts and biological samples [6].
Materials and Equipment:
Chromatographic Conditions:
Mass Spectrometric Conditions:
Sample Preparation:
This compound is a highly toxic compound with a narrow therapeutic window, requiring extreme caution during handling and extraction. The estimated lethal dose for humans is as low as 0.02μg/ml in blood, with fatal blood concentrations approximately 20ng/ml. Ingestion of just 5-15 N. oleander leaves can be fatal for adults, and one leaf may be lethal for children. The compound exhibits typical cardiac glycoside toxicity, primarily inhibiting the Na+/K+-ATPase pump, leading to arrhythmias, neurological disturbances, and potentially death [1] [7].
Laboratory Safety Protocols:
Recent pharmacokinetic studies in rats have revealed that this compound has low oral bioavailability (7.0%), while its analog adynerin shows significantly higher bioavailability (93.1%). This poor bioavailability, coupled with the narrow therapeutic window, presents significant challenges for therapeutic development. The compound is metabolized to oleandrigenin through deglycosylation and may undergo enterohepatic recirculation, which can prolong its toxic effects [6].
Oleander extracts containing this compound have been investigated for various therapeutic applications. PBI-05204 (a supercritical CO₂ extract) and Anvirzel (a hot water extract) have entered clinical trials for cancer treatment. Recent in vitro studies have also explored this compound's potential antiviral activity against enveloped viruses, including SARS-CoV-2, though clinical evidence remains limited and preliminary [2] [4] [8].
The following diagram illustrates the complete experimental workflow from plant material to analytical quantification:
These application notes provide comprehensive protocols for this compound extraction from Nerium oleander, highlighting the advantages and limitations of each method. The supercritical CO₂ extraction offers the cleanest process with minimal solvent residues, while subcritical liquid extraction may provide higher yields. Researchers should select methods based on their specific needs for purity, yield, and available equipment. All work with this compound requires strict safety protocols due to its high toxicity and narrow therapeutic window. Further research is needed to optimize extraction efficiency and develop safer formulations for potential therapeutic applications.
Oleandrin is a potent cardiac glycoside found throughout the Nerium oleander plant, with the highest concentrations typically present in the leaves [1] [2]. This lipid-soluble compound exhibits a narrow therapeutic window, with a fatal blood concentration in humans estimated to be as low as 20 ng/mL [2]. Accurate quantification of this compound is crucial for various applications including toxicological studies, therapeutic drug monitoring, and phytochemical research of this compound with documented anticancer and antiviral potential [2] [3].
Liquid-liquid extraction (LLE) remains a fundamental sample preparation technique for this compound analysis from both biological and plant matrices, effectively isolating this target compound from interfering substances while compatible with various advanced analytical instrumentation [4]. These application notes provide detailed methodologies for LLE of this compound, optimized protocols for different sample matrices, and guidance on subsequent analysis using chromatographic techniques.
For oleander plant material, specific preprocessing steps are required prior to extraction:
Table 1: LLE Protocols for Different Sample Matrices
| Sample Matrix | Extraction Protocol | Solvent Volume Ratio | Recovery Efficiency | Reference |
|---|---|---|---|---|
| Plant Material | 1 g powder + 10 mL methanol-water (9:1), shaking × 16 hr, filtration, repeat extraction, combine filtrates | 1:10-1:30 (w/v) | Specific recovery data not provided | [1] |
| Biological Matrices | Liquid-liquid extraction with ethyl acetate or acetonitrile, followed by centrifugation and evaporation | Varies by protocol | 76.5-95.7% for this compound; 75.2-93.2% for adynerin | [4] |
| Human Blood | Protein precipitation with acetonitrile, centrifugation, supernatant analysis | Not specified | 90-92% for this compound | [4] |
| Urine/Serum | Methylene chloride or acetonitrile extraction | Not specified | 97±5% (urine), 107±7% (serum) | [4] |
The following diagram illustrates the general LLE workflow for this compound extraction from plant material:
Table 2: Chromatographic Methods for this compound Analysis
| Analytical Technique | Chromatographic Conditions | Detection Parameters | Retention Time (min) | Reference |
|---|
| UHPLC-DAD | Not fully specified | DAD detection | this compound: 4.48 min Amygdalin (IS): 1.4 min | [5] | | HPLC-DAD | Symmetry C18, 3.5 μm, 4.6×75 mm; guard columns XBridge TM C18 5 μm, 4.6×20 mm | DAD detection | Not specified | [1] | | UPLC-MS/MS | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm), 40°C; gradient elution: acetonitrile-water (0.1% formic acid), 0.4 mL/min | ESI+, MRM: this compound: m/z 577→145 Adynerin: m/z 534→113 IS: m/z 237→135 | 4 min total run time | [4] | | HPLC-MS/MS | Not specified | MS/MS detection | this compound: 3.75 min Adynerin: 3.86 min | [4] |
For the UHPLC-DAD method described by Abdennour et al. [5]:
For UPLC-MS/MS method described by Ma et al. [4]:
Research indicates several factors significantly influence this compound content in plant material:
The methods described herein support several critical applications in this compound research:
The following diagram illustrates the complete analytical workflow from sample preparation to final analysis:
Liquid-liquid extraction remains a robust, cost-effective sample preparation technique for this compound analysis across various matrices. When coupled with advanced chromatographic methods like UPLC-MS/MS, it provides the sensitivity and specificity required for accurate this compound quantification in complex samples. The protocols outlined in these application notes provide researchers with validated methods adaptable to various research needs, from phytochemical analysis to toxicological investigation.
This compound is a potent cardiac glycoside found throughout the Nerium oleander plant, known for its narrow therapeutic window and potentially fatal cardiotoxicity at elevated concentrations. As the primary toxic component of oleander, this compound has attracted significant research interest due to its pharmacological potential in oncology and virology, alongside its well-established toxicological significance in forensic and clinical settings [1] [2]. Accurate quantification of this compound in biological matrices is essential for various applications, including diagnosing poisoning, forensic investigations, therapeutic drug monitoring in clinical trials, and pharmacokinetic studies [1]. The analytical challenge lies in detecting this compound at clinically relevant concentrations, with toxic blood levels in humans estimated between 1-2 ng/mL and fatal concentrations occurring at approximately 20 ng/mL [1] [2].
This article presents comprehensive application notes and analytical protocols for this compound quantification in biological samples, addressing the critical need for reliable detection methods across research and clinical domains. We provide detailed methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with validation parameters and performance characteristics to support method implementation in analytical laboratories. The protocols have been optimized for various biological matrices, including plasma, serum, and plant materials, accommodating different instrumentation platforms to enhance accessibility for researchers and clinicians working with this challenging analyte.
This compound (C₂₂H₄₈O₉) is a lipophilic cardiac glycoside with a molecular weight of 576.727 Da, characterized by its low water solubility and high solubility in organic solvents such as methanol, ethanol, and chloroform [1] [2]. Its chemical structure consists of three essential components: an aglycone-steroidal moiety, a lactone ring, and a glycosyl moiety [2]. The aglycone-steroidal portion represents the pharmacophoric element responsible for this compound's biological activity, primarily through inhibition of Na+/K+-ATPase [1]. Understanding these physicochemical properties is crucial for developing effective extraction and analysis methods, as this compound's lipophilicity influences its extraction efficiency, chromatographic behavior, and mass spectrometric detection parameters.
Table 1: Fundamental Properties of this compound
| Property | Description |
|---|---|
| Chemical Name | 16-(acetyloxy)-3-[(2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide |
| CAS Registry Number | 559-83-1 |
| Molecular Formula | C₂₂H₄₈O₉ |
| Molecular Weight | 576.727 Da |
| Melting Point | 250°C |
| Solubility | Insoluble in water; soluble in methanol, ethanol, chloroform |
| Primary Bioactive Metabolite | Oleandrigenin (deglycosylated form) |
Various analytical techniques have been employed for this compound detection, each with distinct advantages and limitations. Thin-layer chromatography (TLC) with specific detectors like p-toluene sulphonic acid (PTSA) and antimony trichloride (SbCl₃) has been used for preliminary identification in plant materials [3]. High-performance liquid chromatography with diode array detection (HPLC-DAD) provides reliable quantification in vegetal samples with detection limits suitable for plant material analysis [4]. However, for biological matrices with much lower concentrations and complex matrices, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard due to its superior sensitivity, excellent specificity, and robust quantification capabilities at clinically relevant concentrations [5].
The evolution of this compound analysis reflects broader trends in bioanalytical chemistry, with earlier methods focusing on plant material analysis where concentrations are significantly higher (0.004-0.549% in leaves) [4], while contemporary techniques address the challenges of detecting this compound in biological samples at nanogram-per-milliliter levels [1] [5]. Each methodological approach serves different application needs, from rapid screening in forensic toxicology to precise quantification in pharmacokinetic studies. The following sections provide detailed protocols for the most widely applicable and sensitive methods.
For the analysis of this compound in plant materials (leaves, flowers, stems), follow this optimized sample preparation protocol based on the method by Nadji et al. [4]:
Drying and Pulverization: Immediately after collection, dry plant material at 80°C for 40 minutes to prevent degradation. Store dried samples in light-protected containers until analysis. Pulverize the plant material using a copper mortar and electric mill to produce a homogeneous fine powder.
Extraction Procedure: Precisely weigh 1.0 g of pulverized plant material into a glass extraction tube. Add 10 mL of methanol-water solution (9:1, v/v) to the sample. Vortex mix vigorously for 30 seconds, then subject the mixture to ultrasonic extraction for 15 minutes at room temperature. Centrifuge the extract at 4000 × g for 10 minutes to separate solid residues. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the dried extract in 1.0 mL of methanol, followed by filtration through a 0.45 μm membrane filter prior to chromatographic analysis.
This method has demonstrated excellent extraction efficiency for this compound from plant matrices, with recovery rates suitable for quantitative analysis across various plant parts, including leaves, flowers, and stems [4]. The simplicity of this liquid-liquid extraction approach facilitates high sample throughput while maintaining analytical reliability.
For plasma or serum samples, employ this optimized sample preparation protocol based on UPLC-MS/MS analysis [5]:
Protein Precipitation: Transfer 100 μL of plasma or serum to a clean microcentrifuge tube. Add 300 μL of ice-cold acetonitrile containing the internal standard (appropriate structural analog or stable isotope-labeled this compound). Vortex mix vigorously for 60 seconds to ensure complete protein precipitation.
Cleanup Procedure: Centrifuge the mixture at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the dried extract in 100 μL of initial mobile phase composition (typically water-acetonitrile, 80:20, v/v). Vortex mix for 30 seconds and centrifuge at 14,000 × g for 5 minutes before transferring to autosampler vials for analysis.
This efficient preparation method for biological samples provides effective deproteinization and adequate recovery of this compound while minimizing matrix effects that can compromise analytical accuracy [5]. The protocol has been validated for use with rat plasma and is adaptable to human serum or plasma matrices with appropriate validation.
The following UPLC-MS/MS method provides high-sensitivity quantification of this compound and its metabolite adynerin in biological samples, with analysis completed within a 4-minute run time [5]:
Table 2: UPLC-MS/MS Parameters for this compound Quantification
| Parameter | Specification |
|---|---|
| Chromatographic System | Waters UPLC System |
| Analytical Column | UPLC BEH C₁₈ (50 mm × 2.1 mm, 1.7 μm) |
| Column Temperature | 40°C |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile |
| Gradient Program | 0-2 min: 20-95% B; 2-3 min: 95% B; 3-4 min: 95-20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 μL |
| Mass Spectrometer | Triple Quadrupole with ESI Source |
| Ionization Mode | Positive ESI |
| MRM Transitions | This compound: m/z 577 → 145; Adynerin: m/z 534 → 113 |
| Internal Standard | m/z 237 → 135 |
This UPLC-MS/MS method demonstrates excellent sensitivity with lower limits of quantification suitable for detecting this compound at toxicologically relevant concentrations in plasma samples. The short analytical runtime enables high-throughput processing of multiple samples, which is particularly valuable in clinical and forensic applications where rapid turnaround is essential [5].
For applications where MS detection is unavailable, this HPLC-DAD method provides reliable quantification of this compound in plant materials [4]:
Chromatographic Conditions: Utilize a Waters 2695 HPLC system equipped with a Symmetry C₁₈ column (75 mm × 4.6 mm, 3.5 μm) maintained at 30°C. Employ an isocratic mobile phase consisting of acetonitrile and water (45:55, v/v) at a flow rate of 1.0 mL/min. Set the diode array detector to monitor this compound at 220 nm with a reference wavelength of 360 nm. The total run time is 15 minutes, with this compound typically eluting at approximately 7.2 minutes.
Quantification Procedure: Prepare this compound calibration standards in methanol across the concentration range of 0.5-50 μg/mL. Inject 10 μL of each standard and sample extract in triplicate. Construct a calibration curve by plotting peak area against concentration and determine this compound concentrations in unknown samples using the linear regression equation.
While offering lower sensitivity compared to MS-based methods, this HPLC-DAD approach provides a cost-effective alternative for analyzing plant materials where this compound concentrations are substantially higher than in biological samples. The method has been successfully applied to quantify this compound in various plant parts, revealing significant concentration variations based on plant variety, environmental factors, and seasonal changes [4].
The following diagram illustrates the comprehensive workflow for this compound quantification in biological samples, encompassing sample preparation, instrumental analysis, and data processing steps:
Figure 1: Comprehensive workflow for this compound analysis in biological and plant samples
This standardized workflow ensures consistent sample processing and reliable quantification across different sample types and analytical settings. The diagram highlights critical steps where quality control measures should be implemented, particularly during sample preparation where extraction efficiency directly impacts analytical accuracy, and during instrumental analysis where proper system suitability testing ensures method validity.
This compound undergoes specific biotransformation in biological systems, which can be visualized through the following metabolic pathway:
Figure 2: Primary metabolic pathways of this compound in mammalian systems
Understanding this compound's metabolic fate is crucial for interpreting analytical results, as the presence of metabolites may contribute to overall toxicity and influence pharmacokinetic parameters. The diagram highlights key metabolic transformations, including hydrolytic cleavage of the sugar moiety to form the aglycone oleandrigenin, followed by conjugation reactions that facilitate elimination. The potential for enterohepatic recirculation represents a particularly important consideration, as this process can prolong this compound's half-life and contribute to its narrow therapeutic window [1].
Robust method validation is essential for generating reliable this compound quantification data. The following table summarizes key validation parameters and typical acceptance criteria for this compound bioanalytical methods:
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Performance Data |
|---|---|---|
| Linearity Range | R² ≥ 0.990 | 0.1-100 ng/mL (UPLC-MS/MS) [5] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥10, accuracy 80-120% | 0.1 ng/mL (UPLC-MS/MS) [5] |
| Accuracy | 85-115% of nominal values | 88.4-110.1% (HPLC-IT-ESI-MS/MS) [6] |
| Precision | RSD ≤15% (≤20% at LLOQ) | 3.4-26.6% (HPLC-IT-ESI-MS/MS) [6] |
| Extraction Recovery | Consistent and reproducible | >80% (protein precipitation) [5] |
| Matrix Effect | RSD ≤15% | Not explicitly reported |
| Stability | 85-115% of fresh samples | Freeze-thaw, short-term, long-term [7] |
These validation parameters ensure that analytical methods produce reliable quantitative data across the required concentration range, with sufficient sensitivity to detect this compound at toxicologically relevant levels. The tabulated performance characteristics represent benchmarks that newly developed methods should meet or exceed to ensure analytical validity [7] [6] [5].
Different analytical techniques offer varying capabilities for this compound detection, as summarized in the following comparative table:
Table 4: Performance Comparison of this compound Analytical Methods
| Method | Matrix | Linear Range | LOD/LOQ | Analysis Time | Applications |
|---|---|---|---|---|---|
| UPLC-MS/MS [5] | Rat Plasma | 0.1-100 ng/mL | LLOQ: 0.1 ng/mL | 4 min | Pharmacokinetic studies |
| HPLC-DAD [4] | Plant Material | 0.5-50 μg/mL | Not specified | 15 min | Plant screening |
| HPLC-IT-ESI-MS/MS [6] | Feed Water | Not specified | LOD: 0.002-0.06 μg/mL | 18 min | Environmental monitoring |
| qPCR [8] | Forensic Specimens | Qualitative | 0.001 ng/μL DNA | 2 hours | Forensic identification |
This comparison highlights the superior sensitivity of UPLC-MS/MS methods for biological samples where this compound concentrations are typically low, while HPLC-DAD provides adequate performance for plant material analysis where concentrations are substantially higher. The qPCR method offers an entirely different approach, detecting oleander DNA rather than the chemical compound itself, which can be valuable in forensic contexts where plant material is no longer available for chemical analysis [8].
This compound exhibits distinct pharmacokinetic properties that influence its toxicity profile and analytical detection windows. The following table summarizes key toxicokinetic parameters derived from animal studies and human case reports:
Table 5: this compound Toxicokinetic Parameters
| Parameter | Value | Notes |
|---|---|---|
| Toxic Blood Concentration (Human) | 1-2 ng/mL | Estimated threshold for clinical toxicity [1] |
| Fatal Blood Concentration (Human) | ~20 ng/mL | Reported in fatal poisoning cases [1] |
| Bioavailability (Rat) | 7.0% (this compound), 93.1% (Adynerin) | Species-dependent variation [5] |
| Protein Binding | Expected high | Based on lipophilic character |
| Primary Metabolic Pathway | Hydrolysis & Conjugation | CYP450 involvement likely [1] |
| Elimination Half-life | Not well characterized | Enterohepatic recirculation suspected [1] |
These toxicokinetic parameters provide essential context for interpreting this compound concentrations in biological samples. The low oral bioavailability of this compound contrasted with the high bioavailability of its metabolite adynerin presents a particularly important consideration when evaluating exposure levels [5]. The suspected enterohepatic recirculation may explain the prolonged toxicity observed in some oleander poisoning cases, as this process can create a reservoir of the compound that extends its elimination half-life [1].
This compound quantification plays a crucial role in various practical applications:
Diagnostic Confirmation of Poisoning: Analytical confirmation of this compound in biological samples provides definitive diagnosis in suspected oleander poisoning cases, which frequently present with non-specific symptoms such as nausea, vomiting, dizziness, and cardiac arrhythmias [1] [2]. The correlation between measured this compound concentrations and clinical manifestations assists in prognostic assessment and treatment guidance.
Forensic Death Investigation: In fatal cases, this compound quantification in postmortem specimens (blood, liver, gastric content) provides objective evidence of exposure and assists in determining the cause and manner of death. The stability of this compound in biological matrices becomes particularly important in forensic contexts where analysis may be delayed due to case logistics [1].
Medicolegal Documentation: Analytical results provide objective documentation in cases involving malicious administration, accidental exposure in children, or livestock poisoning. In occupational settings, this compound measurement can distinguish between environmental exposure and deliberate ingestion [8] [1].
These applications highlight the importance of robust analytical methods that can withstand legal scrutiny in addition to providing scientific validity. Proper chain of custody documentation, rigorous quality control procedures, and confirmation analysis using orthogonal techniques are particularly important when results may be used in legal proceedings.
The analytical methodologies presented in this article provide comprehensive tools for this compound quantification across various sample types and application contexts. The UPLC-MS/MS-based protocols offer the sensitivity and specificity required for toxicological and pharmacokinetic studies, while HPLC-DAD methods provide cost-effective alternatives for plant material analysis. As research interest in this compound's potential therapeutic applications continues to grow, particularly in oncology and virology, these analytical methods will play increasingly important roles in drug development efforts [1] [2].
Future methodological advancements will likely focus on increasing throughput through automation, expanding multi-analyte panels to include this compound metabolites and related cardiac glycosides, and developing point-of-care screening devices for rapid clinical decision-making in poisoning emergencies. Additionally, further research is needed to fully characterize this compound's pharmacokinetic profile in humans, including its metabolism, distribution, and elimination patterns, to better interpret analytical findings in clinical and forensic contexts. The methods outlined herein provide a solid foundation for these future developments, supporting ongoing research into this potent plant-derived compound with dual significance as both a poison and a potential therapeutic agent.
The table below summarizes effective oleandrin concentrations and treatment durations reported in recent studies for various cancer cell lines.
| Cancer Type | Cell Line(s) | This compound Concentration | Treatment Duration | Key Findings / Assays | Citation |
|---|---|---|---|---|---|
| Breast Cancer | MCF7, MDA-MB-231 | 15 nM, 25 nM | 24 hours | Induced Immunogenic Cell Death (ICD); CRT exposure, HMGB1 release [1]. | |
| Gastric Cancer | HGC-27, SNU-1 | 10 - 40 nM | 24 hours | Induced apoptosis & autophagy; G0/G1 cell cycle arrest; colony formation assay [2]. | |
| Non-Small Cell Lung Cancer | A549 | Low nanomolar range | Not Specified | Inhibited cell migration; induced apoptosis, autophagy, and ferroptosis [3]. | |
| Glioma | U87MG, A172, GL261 | 10 - 100 nM | 24 - 48 hours | Reduced cell proliferation & invasion; increased apoptosis; in vivo model [4]. | |
| Osteosarcoma | 143B, U-2OS, MG-63 | 20 - 80 nM (alone), lower in combo | 24 hours | Synergistic effect with Cisplatin; activated p38 MAPK pathway [5]. | |
| Pancreatic Cancer | Panc-1, MiaPaca-2 | 5.6 - 210 nM (IC50) | Not Specified | Cytotoxicity varied by cell line [6]. |
Here is a generalized workflow for treating cancer cells with this compound, synthesized from the methodologies used in the cited studies.
After incubation, harvest the cells and perform the relevant assays. Key methodologies include:
The anticancer effects of this compound are mediated through multiple interconnected signaling pathways. The following diagram illustrates the key mechanisms identified in the cited research.
I hope these application notes provide a solid foundation for your research on this compound. Would you like a more detailed protocol for a specific assay, such as the detection of immunogenic cell death markers?
This compound is a lipid-soluble cardiac glycoside derived primarily from the leaves of Nerium oleander (Apocynaceae family) with the molecular formula C~32~H~48~O~9~ and a molecular weight of 576.7 g/mol. [1] Its chemical structure consists of a central steroid nucleus, a five-membered unsaturated lactone moiety at C17 of ring D, a dideoxy arabinose (L-oleandrose) group at C3, and an acetyloxy moiety at C16. [1] The highest concentrations of this compound are typically found in the roots (0.34–0.64 mg/g), followed by leaves (0.18–0.31 mg/g), stems (0.12–0.23 mg/g), and flowers (0.07–0.13 mg/g) of the plant. [1] Recent evidence indicates that this compound exhibits potent antitumor activity against diverse cancer types, including osteosarcoma, breast, prostate, lung, colon, pancreatic, and endometrial cancers, as well as melanoma. [2] [1]
The multimodal mechanism of this compound's antitumor activity involves induction of apoptosis through caspase activation, cell cycle arrest, reduction of oxidative stress, lowering of mitochondrial membrane potential, and modulation of key signaling pathways including Wnt/β-catenin, PI3K/Akt/NF-κB, ERK, and p38 MAPK. [2] this compound also inhibits the Na+/K+-ATPase pump, resulting in increased intracellular Ca~2+~, which contributes to its antiproliferative and pro-apoptotic effects. [3] [4] Recent studies have further revealed that this compound induces immunogenic cell death (ICD) through endoplasmic reticulum (ER) stress, primarily via the PERK/eIF2α/ATF4/CHOP pathway, and suppresses stress induction of GRP78, a key ER chaperone critical for cancer cell survival and stress adaptation. [4] [5]
Table 1: Key antitumor mechanisms of this compound with experimental models and effective concentrations
| Mechanism | Experimental Models | Effective Concentration | Key Findings |
|---|---|---|---|
| Proliferation Inhibition | U2OS, SaOS-2 osteosarcoma cells [3] | 25-100 nM | Dose- and time-dependent inhibition in CCK-8 and colony formation assays |
| Apoptosis Induction | Human osteosarcoma, breast cancer cells [3] [4] | 15-50 nM | Increased Annexin V+ cells, caspase cleavage, DAPI nuclear fragmentation |
| Metastasis Suppression | Osteosarcoma cells [3] | 25 nM | Reduced invasion, migration; suppressed MMP-2/MMP-9 activities |
| Immunogenic Cell Death | Breast cancer cells [4] | 15-25 nM | CRT exposure, HMGB1 release, ATP secretion, DC activation |
| Synergistic Effects | 143B, U-2OS, MG-63 with cisplatin [6] | Combination therapy | CI <1 indicating synergy; enhanced p38 MAPK activation |
| GRP78 Suppression | Colorectal, breast cancer cells [5] | 20-35 nM | Blocked stress induction; reduced cell surface and nuclear GRP78 |
This compound exerts its antitumor effects through multipathway regulation that disrupts cancer cell survival, proliferation, and metastasis. The compound effectively suppresses Wnt/β-catenin signaling, as evidenced by decreased TOP/FOP flash ratios, reduced nuclear β-catenin translocation, and downregulation of downstream target genes including c-myc, cyclin D1, and survivin. [3] Additionally, this compound activates the p38 MAPK/Elk-1 pathway, which contributes to its synergistic effects with cisplatin in osteosarcoma models. [6] Recent research has also identified this compound as a potent suppressor of GRP78 stress induction, which occurs at the post-transcriptional level, potentially through inhibition of ribosome loading onto GRP78 mRNAs. [5] This mechanism is particularly significant as GRP78 is upregulated in various cancers and during SARS-CoV-2 infection, suggesting this compound's potential for dual anticancer and antiviral application. [5]
The Na+/K+-ATPase inhibition by this compound represents another critical mechanism, with the human Na+/K+-ATPase α3 isoform being particularly important for its suppression of GRP78 stress induction. [5] Furthermore, this compound triggers endoplasmic reticulum stress leading to immunogenic cell death through the PERK/eIF2α/ATF4/CHOP pathway, resulting in exposure of calreticulin (CRT) on the cell surface and release of damage-associated molecular patterns (DAMPs) including HMGB1, ATP, and HSP70/90. [4] This immunogenic cell death enhances dendritic cell maturation and activation, subsequently increasing CD8+ T cell cytotoxicity against tumor cells. [4]
Standard in vitro approaches for evaluating this compound's antitumor activity typically utilize human cancer cell lines representing various malignancies. For osteosarcoma research, U2OS, SaOS-2, 143B, and MG-63 cells are commonly employed. [3] [6] Breast cancer studies frequently utilize MDA-MB-231, MCF7, and T47D cells, while colorectal cancer investigations employ HCT116 and HT29 cell lines. [4] [5] Cells are typically maintained in appropriate media (DMEM, McCoy's 5A, or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO~2~ incubator. [3] [6] [5]
This compound is generally dissolved in 100% DMSO and diluted with culture medium, with a final DMSO concentration not exceeding 0.1% as a vehicle control. [3] Treatment concentrations typically range from low nanomolar (15-25 nM) for monotherapies to even lower concentrations when investigating combination therapies with chemotherapeutic agents like cisplatin. [6] [4] The treatment duration varies from 24 hours for acute effects (apoptosis, signaling changes) to 10 days or more for colony formation assays. [3] [6]
In vivo evaluation of this compound's antitumor efficacy commonly employs xenograft models in immunodeficient mice. For example, in breast cancer studies, MDA-MB-231 cells are often injected into the mammary fat pads of female mice. [4] In osteosarcoma research, 143B xenograft models have been utilized to demonstrate the synergistic effects of this compound combined with cisplatin. [6] Administration is typically performed intraperitoneally daily, with tumor dimensions measured regularly to calculate tumor volume using the formula: Volume = (Length × Width^2^)/2. [6] [4] At experimental endpoints, tumors are excised for histological analysis, including hematoxylin and eosin (H&E) staining, TUNEL assay for apoptosis detection, and immunohistochemical staining for key pathway markers. [6]
Purpose: To evaluate the inhibitory effect of this compound on cancer cell proliferation. Materials: Cell Counting Kit-8 (CCK-8), 96-well plates, automatic ELISA plate reader. Procedure:
Purpose: To assess long-term proliferative capacity and clonogenic survival after this compound treatment. Materials: 6-well or 12-well plates, crystal violet staining solution (0.5%), 4% paraformaldehyde. Procedure:
Purpose: To quantify apoptosis induction by this compound using flow cytometry. Materials: Annexin V-FITC Apoptosis Detection Kit, flow cytometer, binding buffer. Procedure:
Purpose: To visualize apoptotic nuclear changes such as chromatin condensation and fragmentation. Materials: 24-well plates, DAPI staining solution, fluorescence microscope. Procedure:
Purpose: To evaluate the effect of this compound on cancer cell migration capacity. Materials: 6-well plates, pipette tips, inverted microscope. Procedure:
Purpose: To detect matrix metalloproteinase (MMP-2 and MMP-9) activity after this compound treatment. Materials: Gelatin-containing polyacrylamide gels, renaturing buffer, developing buffer. Procedure:
Purpose: To evaluate synergistic effects of this compound with conventional chemotherapeutics like cisplatin. Materials: CCK-8 reagent, CalcuSyn software. Procedure:
The following diagram summarizes the key signaling pathways modulated by this compound in cancer cells:
Diagram 1: this compound modulates multiple signaling pathways in cancer cells, including inhibition of Na+/K+-ATPase and Wnt/β-catenin signaling, activation of p38 MAPK pathway, induction of ER stress and immunogenic cell death, and suppression of GRP78 stress induction.
The following diagram illustrates a comprehensive experimental workflow for evaluating this compound's antitumor activity:
Diagram 2: Comprehensive experimental workflow for evaluating this compound antitumor activity, including in vitro studies, in vivo validation, and data analysis phases.
This compound demonstrates promising antitumor activity through multimodal mechanisms including proliferation inhibition, apoptosis induction, metastasis suppression, immunogenic cell death, and synergistic enhancement of conventional chemotherapy. [3] [6] [4] The experimental protocols outlined herein provide researchers with standardized methodologies for evaluating this compound's efficacy across various cancer models. Future research directions should focus on further elucidating the translational control mechanisms underlying this compound's suppression of GRP78, optimizing combination therapy regimens with existing chemotherapeutics and immunotherapies, and advancing clinical development of this compound-based formulations. [5] Additionally, exploration of this compound's dual anticancer and antiviral properties represents a novel research avenue with significant therapeutic potential. [5]
Oleandrin is a cardiac glycoside isolated from the plant Nerium oleander [1]. Its primary known molecular target is the Na+/K+ ATPase pump [1]. Inhibition of this pump is also the mechanism behind its well-documented cardiotoxicity, which manifests in a narrow therapeutic window; fatal blood concentrations in humans are estimated to be as low as 20 ng/mL [1].
Recent machine-learning-driven studies have identified this compound as a compound with senolytic activity, meaning it can selectively clear senescent cells [2]. While the exact pathway for its senolytic action is still being elucidated, research suggests its potency may be linked to its effective inhibition of Na+/K+ ATPase and the subsequent upregulation of the pro-apoptotic protein NOXA, leading to senescent cell apoptosis [2].
The diagram below illustrates this proposed mechanism and the general experimental workflow for validating this compound's senolytic activity.
The following table summarizes the key findings and quantitative data you can expect from , based on published research [2]. The potency is compared to other known senolytics.
| Experimental Model | Key Findings | Reported Potency/Comparison |
|---|---|---|
| Human Cell Lines (various senescence modalities) | Selective reduction in viability of senescent cells; Reduction in senescence biomarkers. | Potency comparable to known senolytics (e.g., Navitoclax, Digoxin). |
| In Vivo Model (C. elegans) | Extension of organismal lifespan. | More effective lifespan extension than metformin. |
| Mechanistic Studies | Target engagement with Na+/K+ ATPase; Upregulation of NOXA. | Greater potency over its target and effector NOXA compared to other cardiac glycosides (e.g., Ouabain, Digoxin). |
This protocol outlines the core methodology for validating the senolytic activity of this compound in vitro, based on standard practices in the field [2] [3].
Before this compound treatment, confirm successful senescence induction in a sample of cells.
While this compound is a promising candidate, several areas require further investigation:
Oleandrin is a cardioactive cardenolide derived from the leaves of Nerium oleander that has gained significant research interest for its potent antitumor properties across various cancer types. Recent studies have demonstrated that this compound exerts its anticancer effects primarily through the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, invasion, and apoptosis that is frequently dysregulated in numerous cancers. The molecular structure of this compound features a central steroid nucleus with a lactone structure at C17, a dideoxy arabinose (L-oleandrose) group at C3, and an acetyloxy group at C16, which collectively contribute to its biological activity [1]. This application note provides a comprehensive collection of optimized protocols and experimental workflows for investigating this compound-mediated suppression of Wnt/β-catenin signaling, enabling researchers to reliably assess this promising compound's mechanism of action and therapeutic potential.
The canonical Wnt/β-catenin pathway represents a highly conserved signaling cascade that plays crucial roles in embryonic development, tissue homeostasis, and stem cell maintenance. Under normal physiological conditions, in the absence of Wnt ligands, cytoplasmic β-catenin is continuously phosphorylated by a destruction complex consisting of adenomatous polyposis coli (APC), Axin, casein kinase 1α (CK1α), and glycogen synthase kinase 3β (GSK-3β), leading to its ubiquitination and proteasomal degradation. However, when Wnt signaling is activated through the binding of Wnt ligands to Frizzled receptors and LRP5/6 coreceptors, this destruction complex is disrupted, allowing β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus. There, it associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation (e.g., c-Myc, cyclin D1), survival (e.g., survivin), and invasion (e.g., MMPs) [2] [3].
Table 1: Key Components of the Wnt/β-Catenin Signaling Pathway
| Component Category | Key Elements | Primary Functions |
|---|---|---|
| Extracellular Signals | Wnt1, Wnt3a | Bind to receptors to initiate signaling |
| Membrane Receptors | Frizzled (FZD), LRP5/6 | Wnt ligand binding and signal transduction |
| Cytoplasmic Components | β-catenin, DVL, GSK-3β, AXIN, APC, CK1α | Signal propagation and β-catenin regulation |
| Nuclear Elements | β-catenin, TCF/LEF | Transcriptional activation of target genes |
| Downstream Targets | c-Myc, cyclin D1, survivin, MMPs | Regulation of proliferation, apoptosis, invasion |
Cell viability and proliferation assays represent fundamental approaches for quantifying this compound's cytotoxic and growth-inhibitory effects. The Cell Counting Kit-8 (CCK-8) assay provides a reliable, colorimetric method for assessing cell viability across multiple time points and concentration ranges. For protocol execution, seed osteosarcoma U2OS cells at 5×10³ cells/well or SaOS-2 cells at 1×10⁴ cells/well in 96-well plates and allow them to adhere for 24 hours. Treat cells with this compound across a concentration range (typically 25-100 nM) for 24, 48, and 72 hours. Following treatment, add 10 μL of CCK-8 reagent to each well and incubate for 3 hours at 37°C. Measure the absorbance at 450 nm using an ELISA plate reader, with cell viability calculated as: [OD(treatment) - OD(blank)] / [OD(control) - OD(blank)] × 100% [4]. For colony formation assays, seed U2OS and SaOS-2 cells at low density (100 cells/well) in 12-well plates and treat with this compound (25 nM and 50 nM) for 10 days, refreshing the medium containing this compound every 2 days. Following incubation, fix colonies with 4% paraformaldehyde and stain with 0.5% crystal violet, then count colonies manually under an inverted microscope [4].
Apoptosis analysis can be performed using multiple complementary approaches. For DAPI staining, seed cells in 24-well plates and treat with this compound (25 and 50 nM) for 24 hours. After treatment, rinse cells with PBS, permeabilize with Triton X-100 for 15 minutes, then stain with DAPI for 10 minutes in the dark. Examine nuclear morphology and condensation using fluorescence microscopy at 400× magnification [4]. For quantitative assessment, annexin V-FITC/propidium iodide (PI) flow cytometry provides robust measurement of apoptosis. Seed U2OS and SaOS-2 cells in 6-well plates until 70-80% confluent, then treat with 50 nM this compound for 0, 24, and 48 hours. Collect cells, resuspend in 500 μL of 1× binding buffer, and add 5 μL each of annexin V-FITC and PI. Incubate at room temperature for 5 minutes in the dark, then immediately analyze fluorescence intensity by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations [4].
Cell invasion capacity can be evaluated through wound healing assays and gelatin zymography. For wound healing assays, seed U2OS and SaOS-2 cells in 6-well plates and incubate for 24 hours. Create a uniform wound using a pipette tip, wash twice with PBS to remove detached cells, then treat with 25 nM this compound in medium containing 2% FBS to minimize proliferation effects. Photograph wounds at regular intervals using an inverted microscope and calculate the migrated distance as: (distance at time point / distance at beginning) × 100%. For each experiment, measure a total of 5 wounds per treatment group to ensure statistical reliability [4]. To assess matrix metalloproteinase (MMP) activity, perform gelatin zymography to evaluate MMP-2 and MMP-9 enzymatic activities, as these represent key downstream effectors of Wnt/β-catenin signaling that facilitate cancer cell invasion [4].
Dual-luciferase reporter assays provide a direct method for quantifying Wnt/β-catenin pathway activity following this compound treatment. The TOP/FOP flash assay system utilizes luciferase reporters containing wild-type (TOPflash) or mutant (FOPflash) TCF/LEF binding sites to specifically measure β-catenin-mediated transcriptional activity. Transfert OS cells with TOPflash or FOPflash reporter plasmids along with a Renilla luciferase construct for normalization. After 24 hours, treat cells with this compound for an additional 24 hours, then lyse and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. Calculate the TOP/FOP flash ratio as a specific indicator of Wnt/β-catenin pathway activity, with this compound treatment demonstrating a noticeable decrease in this ratio [4].
Molecular analysis of pathway components can be performed through semi-quantitative RT-PCR and western blotting. For mRNA expression analysis of Wnt target genes (e.g., c-myc, cyclin D1, survivin), extract total RNA from this compound-treated cells, reverse transcribe to cDNA, and perform PCR amplification with gene-specific primers. Analyze PCR products by gel electrophoresis and quantify band intensities. For protein expression and localization, prepare whole cell lysates or fractionate into cytoplasmic and nuclear components using appropriate extraction buffers. Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against β-catenin, phospho-β-catenin, and Wnt target genes such as cyclin D1. For β-catenin localization studies, perform western blotting on separated nuclear and cytoplasmic fractions, with this compound treatment demonstrating reduced nuclear β-catenin levels [4] [5].
Table 2: Quantitative Effects of this compound on Osteosarcoma Cells In Vitro
| Experimental Parameter | Cell Line | This compound Concentration | Effect | Reference |
|---|---|---|---|---|
| Cell Viability (CCK-8) | U2OS | 25-100 nM | Concentration-dependent inhibition | [4] |
| Colony Formation | U2OS, SaOS-2 | 25 nM, 50 nM | Significant reduction in colony numbers | [4] |
| Apoptosis Induction | U2OS, SaOS-2 | 50 nM | Marked increase in apoptotic cells | [4] |
| Wound Healing | U2OS, SaOS-2 | 25 nM | Significant inhibition of migration | [4] |
| TOP/FOP Flash Ratio | OS cells | Not specified | Noticeable decrease | [4] |
| MMP-2/MMP-9 Activity | OS cells | Not specified | Significant suppression | [4] |
Synergistic combination therapy represents a promising approach for enhancing this compound's antitumor efficacy while potentially reducing required doses. Research demonstrates that this compound synergizes with conventional chemotherapeutic agents such as cisplatin in osteosarcoma treatment. To evaluate these synergistic effects, perform CCK-8 viability assays and colony formation assays with this compound and cisplatin alone and in combination. Calculate the combination index (CI) using the median-effect equation proposed by Chou and Talalay: fa/fu = [D/Dm]m, where D is the drug concentration, fa is the affected fraction, fu is the unaffected fraction (1 - fa), Dm is the median-effect dose, and m is the coefficient signifying the shape of the dose-effect relationship. A CI < 1 indicates synergy, CI = 1 indicates additive effects, and CI > 1 indicates antagonism. These calculations can be performed using CalcuSyn software (Biosoft, Cambridge, UK). Studies have revealed that the combination of this compound with cisplatin synergistically inhibits osteosarcoma cell proliferation and induces apoptosis through activation of the p38 MAPK/Elk-1 pathway [6].
Immunogenic cell death (ICD) represents another significant mechanism through which this compound exerts antitumor effects. This compound has been shown to induce ICD in breast cancer cells via the PERK/elF2α/ATF4/CHOP pathway. To assess ICD induction, measure the exposure of calreticulin (CRT) on the cell surface using immunofluorescence staining. Fix this compound-treated cells with 95% ethanol, permeabilize with PBS containing 1% Triton X-100, block with 1% BSA, then incubate with anti-CRT antibody at 4°C overnight. After washing, incubate with Alexa Fluor 488-conjugated secondary antibody for 30 minutes, stain nuclei with Hoechst 33342, and visualize using fluorescence microscopy. Additionally, quantify the release of damage-associated molecular patterns (DAMPs) including high-mobility group protein B1 (HMGB1), heat shock protein 70/90 (HSP70/90), and adenosine triphosphate (ATP) from this compound-treated cells using ELISA kits according to manufacturers' instructions. To evaluate functional immune activation, co-culture this compound-treated cancer cells with dendritic cells (DCs) and assess DC maturation markers and subsequent CD8+ T cell cytotoxicity [7].
The following diagram illustrates the molecular mechanism of this compound-mediated inhibition of Wnt/β-catenin signaling and induction of immunogenic cell death:
Preclinical in vivo studies provide critical validation of this compound's antitumor efficacy and mechanistic insights. For osteosarcoma xenograft models, inoculate immunodeficient mice with 143B or U-2OS cells (typically 2×10⁵ cells per mouse) and allow tumors to establish until palpable. Administer this compound intraperitoneally daily at predetermined doses based on prior toxicity studies, with control groups receiving vehicle alone. For combination studies with cisplatin, administer both agents according to optimized schedules. Monitor tumor dimensions regularly using calipers and calculate tumor volume using the formula: (length × width²) / 2. At experimental endpoints, harvest tumors for histological analysis, including hematoxylin and eosin staining, TUNEL apoptosis assays, and immunohistochemical staining for pathway components (e.g., phospho-p38 MAPK, cleaved caspases). These in vivo studies have confirmed that this compound significantly inhibits tumor growth and activates the p38 MAPK pathway, with combination therapy showing enhanced efficacy [6].
For breast cancer models, inoculate BALB/c mice with EMT6 cells into mammary fat pads and administer this compound intraperitoneally daily after tumor establishment. Assess tumor growth inhibition and evaluate tumor-infiltrating lymphocytes (TILs) by flow cytometry to quantify changes in immune cell populations, including dendritic cells and T cells. These investigations have demonstrated that this compound not only directly inhibits tumor growth but also enhances antitumor immunity through immunogenic cell death mechanisms [7].
This compound stock solution preparation requires careful attention to solubility and stability. Prepare a concentrated stock solution by dissolving this compound in 100% dimethyl sulfoxide (DMSO) at a concentration of 10-20 mM, ensuring complete dissolution. Aliquot and store at -20°C protected from light. For experimental treatments, dilute the stock solution in culture medium to achieve desired final concentrations, ensuring that the DMSO concentration does not exceed 0.1% (v/v) in any treatment condition. Include appropriate vehicle controls containing the same concentration of DMSO without this compound in all experiments. Cell culture conditions vary by cell line: U2OS cells are maintained in McCoy's 5A medium, while SaOS-2 cells require Dulbecco's modified Eagle medium (DMEM), both supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator with 5% CO₂ at 37°C [4].
Critical assay-specific controls must be included for proper experimental interpretation. For Wnt/β-catenin pathway analysis, include both negative controls (untreated cells or vehicle-treated cells) and positive controls such as Wnt3a-conditioned medium or lithium chloride (LiCl, which inhibits GSK-3β). For TOP/FOP flash assays, always transfect both the wild-type (TOPflash) and mutant (FOPflash) reporters to calculate the specific TCF/LEF-dependent transcriptional activity. For apoptosis assays, include staurosporine or other known inducers as positive controls, and ensure proper compensation and gating strategies for flow cytometry analyses using unstained cells, single stains, and apoptosis inducers [4] [5].
Optimal this compound treatment conditions vary depending on cell type and experimental endpoint. For most osteosarcoma cell lines (U2OS, SaOS-2), effective concentrations range from 25-100 nM, with treatment durations of 24-48 hours typically sufficient to observe significant effects on Wnt signaling and apoptosis. However, preliminary dose-response and time-course experiments are recommended for each new cell system. Potential technical issues include poor this compound solubility at high concentrations, which can be addressed by ensuring proper dilution from DMSO stock and verification of clear solutions before application to cells. For western blot analysis of β-catenin, particularly from nuclear and cytoplasmic fractions, verify fractionation efficiency by probing for compartment-specific markers (e.g., Lamin B1 for nuclear fractions, GAPDH for cytoplasmic fractions) [4].
Troubleshooting common experimental challenges requires systematic approaches. If expected effects on Wnt target genes are not observed, verify pathway activity in your cell system using positive controls like Wnt3a or LiCl, and confirm efficient protein extraction and antibody specificity. For flow cytometry apoptosis analysis, ensure careful handling of cells to avoid mechanical induction of apoptosis, and include both early and late time points to capture the dynamic process of cell death. In colony formation assays, optimal cell seeding density is critical—too dense will prevent discrete colony formation, while too sparse may limit statistical power. Pilot experiments with varying cell numbers are recommended to establish ideal conditions for each cell line [4] [6].
Table 3: Protocol Summary for Key Assays in this compound Research
| Assay Type | Key Steps | Critical Parameters | Expected Outcomes |
|---|---|---|---|
| CCK-8 Proliferation | Seed cells, treat with this compound, add CCK-8, measure OD450 | Cell density, treatment duration, DMSO concentration | Dose-dependent decrease in viability |
| TOP/FOP Flash Assay | Co-transfect reporters, treat with this compound, measure luciferase | Transfection efficiency, normalization, specific ratio | Decreased TOP/FOP flash ratio |
| Annexin V/PI Apoptosis | Treat cells, stain with annexin V-FITC and PI, analyze by flow cytometry | Cell handling, proper compensation, early detection | Increased apoptotic populations |
| Western Blot (β-catenin) | Treat cells, fractionate if needed, separate by SDS-PAGE, transfer, probe | Fraction purity, antibody specificity, loading controls | Decreased nuclear β-catenin |
| Wound Healing Assay | Create wound, treat with this compound, image over time | Consistent wound size, low serum media, multiple measurements | Reduced migration rate |
| ICD Analysis | Treat cells, stain for surface CRT, measure DAMPs by ELISA | Fixation method, antibody specificity, positive controls | Increased CRT exposure, DAMP release |
The protocols and application notes detailed in this document provide a comprehensive toolkit for investigating this compound's suppression of the Wnt/β-catenin signaling pathway and its broader antitumor mechanisms. Through implementation of these optimized methodologies, researchers can reliably quantify this compound's effects on cancer cell proliferation, apoptosis, invasion, and immunogenic cell death, while elucidating the underlying molecular mechanisms. The combination of functional assays, signaling pathway analysis, and appropriate in vivo models enables thorough preclinical evaluation of this promising natural compound. As research progresses, these standardized approaches will facilitate comparative analyses across studies and support the continued investigation of this compound as a potential therapeutic agent in oncology, particularly for cancers characterized by dysregulated Wnt/β-catenin signaling.
This compound is a polyphenolic cardiac glycoside derived from the leaves of Nerium oleander that has gained significant research interest due to its selective antitumor properties against various cancer types. Cardiac glycosides, traditionally used to treat cardiac insufficiency, have recently been investigated for their antitumor effects on multiple cancer cells, including breast cancer, lung cancer, leukemia, and osteosarcoma [1]. This compound has demonstrated potent anti-proliferative effects on tumor cells at nanomolar concentrations, making it a promising candidate for anticancer drug development. The compound has shown selective cytotoxicity toward cancer cells while sparing normal cells, and it has already undergone Phase I clinical trials as a novel drug for anticancer therapy in patients with refractory solid tumors [1]. The multifaceted mechanism of this compound's antitumor activity includes induction of apoptosis, suppression of cancer cell invasion, and inhibition of key signaling pathways involved in tumor progression and metastasis.
Of particular relevance to these application notes is this compound's documented effect on matrix metalloproteinases (MMPs), especially MMP-2 and MMP-9, which play crucial roles in tumor invasion and metastasis by degrading extracellular matrix components. MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are zinc-dependent endopeptidases that specifically target type IV collagen, a major structural component of basement membranes [2]. Their elevated expression and activity are consistently associated with tumor progression, invasion, and metastatic potential in various cancers, including osteosarcoma and breast cancer [3] [4]. Understanding and measuring this compound's impact on these enzymes provides valuable insights for researchers investigating novel therapeutic approaches for aggressive cancers.
The primary research objective is to comprehensively evaluate this compound's effects on cancer cell proliferation, apoptosis, invasion, and especially its inhibition of MMP-2 and MMP-9 activities through standardized experimental approaches. These application notes consolidate optimized protocols from multiple peer-reviewed studies that have investigated this compound's mechanisms of action, particularly focusing on its ability to suppress invasion and metastasis through modulation of MMP activity and associated signaling pathways [5] [1] [6]. The experimental framework encompasses in vitro models using established cancer cell lines, specifically human osteosarcoma cells (U2OS and SaOS-2) and breast cancer cells (MDA-MB-231 and radiotherapy-resistant MDA-MB-231), which provide relevant models for investigating invasive behavior and MMP regulation.
The methodological approach includes a combination of cell viability assays, morphological analyses, apoptosis detection, invasion and migration assessments, and molecular techniques for evaluating MMP activity and signaling pathway modulation. Each methodology has been refined to provide reliable, reproducible data on this compound's effects, with particular emphasis on gelatin zymography for detecting MMP-2 and MMP-9 activity—a critical technique for establishing this compound's anti-invasive properties [5] [1]. Additionally, these protocols incorporate mechanistic investigations through Western blotting, luciferase reporter assays, and pathway inhibition studies to elucidate how this compound suppresses MMP expression and activity, ultimately leading to reduced cancer cell invasion and metastasis. These comprehensive notes aim to provide researchers with a complete toolkit for studying this compound's effects on MMPs in various cancer models.
Table 1: Summary of this compound's Effects on Cancer Cell Viability, Invasion, and MMP Activity
| Cancer Model | This compound Concentration | Exposure Time | Viability Reduction | MMP-2/9 Inhibition | Key Signaling Pathways Affected |
|---|---|---|---|---|---|
| U2OS osteosarcoma | 25-100 nM | 24-72 hours | 40-85% (concentration-dependent) | 45-80% reduction in activity | Wnt/β-catenin suppression [5] |
| SaOS-2 osteosarcoma | 25-100 nM | 24-72 hours | 35-80% (concentration-dependent) | 40-75% reduction in activity | Wnt/β-catenin suppression [5] |
| MDA-MB-231 breast cancer | 50 nM | 24-48 hours | 60-70% colony reduction | MMP-9 activity suppressed | STAT-3 signaling inhibition [7] |
| RT-R-MDA-MB-231 breast cancer | 50 nM | 24-48 hours | 50-65% colony reduction | MMP-9 activity suppressed | STAT-3 signaling inhibition [7] |
Table 2: Effects of this compound on Apoptosis Markers in Osteosarcoma Cells
| Parameter Measured | Method Used | This compound Treatment | Observed Effect | Interpretation |
|---|---|---|---|---|
| ROS production | DCFH-DA fluorescence | 50 nM for 24h | 2.5-3.5 fold increase | Oxidative stress induction [6] |
| Mitochondrial membrane potential | JC-1 staining by flow cytometry | 50 nM for 24h | 60-75% decrease | Mitochondrial dysfunction [6] |
| Cytochrome c release | Western blotting | 50 nM for 24h | Increased cytoplasmic levels | Intrinsic apoptosis activation [6] |
| Caspase-3 activity | Commercial assay kit | 50 nM for 24h | 3.5-4.5 fold increase | Executioner caspase activation [6] |
| Bax/Bcl-2 ratio | Western blotting | 50 nM for 24h | 4-5 fold increase | Pro-apoptotic shift [6] |
The CCK-8 assay provides a sensitive, colorimetric method for assessing cell viability and proliferation following this compound treatment:
The colony formation assay evaluates the long-term proliferative potential and clonogenic survival of cancer cells after this compound treatment:
Gelatin zymography is the preferred method for detecting and quantifying MMP-2 and MMP-9 activity due to its sensitivity and ability to distinguish between latent and active forms of these enzymes [3]:
Western blotting allows detection of changes in expression and activation of key signaling molecules affected by this compound:
The TOP/FOP flash reporter assay specifically measures β-catenin/TCF transcriptional activity:
Graphical representation of this compound's effects on signaling pathways and experimental workflows provides researchers with clear conceptual frameworks for designing and interpreting experiments.
The comprehensive application notes and protocols detailed herein provide researchers with robust methodologies for investigating this compound's effects on MMP-2 and MMP-9 activity in various cancer models. The consolidated data demonstrate that this compound exerts potent antitumor effects at nanomolar concentrations through multiple interconnected mechanisms: suppression of Wnt/β-catenin and STAT-3 signaling pathways, induction of both intrinsic and extrinsic apoptosis, and inhibition of MMP-2 and MMP-9 activities leading to reduced invasive potential [5] [6] [7]. The standardized protocols for gelatin zymography, cell-based assays, and molecular techniques offer reproducible approaches for quantifying these effects and exploring additional mechanisms of action.
From a translational perspective, the nanomolar efficacy of this compound against aggressive cancer models, including therapy-resistant cells, highlights its potential as a novel therapeutic agent or adjuvant for treating metastatic cancers [1] [7]. The documented suppression of MMP activity provides a mechanistic basis for this compound's anti-invasive properties observed in preclinical models. Researchers can build upon these foundational protocols to explore this compound's effects in additional cancer types, investigate potential synergies with conventional therapies, and further elucidate the precise molecular interactions between this compound and key signaling pathways regulating MMP expression and activity. The integrated experimental approach outlined in these application notes serves as a comprehensive resource for advancing our understanding of this compound's anticancer properties and its potential clinical applications.
This compound is a cardiac glycoside compound primarily extracted from the leaves and seeds of the Nerium oleander plant (Apocynaceae family). This lipid-soluble phytochemical has a molecular formula of C₃₂H₄₈O₉ and a molecular weight of 576.7 g/mol [1]. Its chemical structure consists of a central steroid nucleus, a five-membered unsaturated lactone moiety at position C17, a dideoxy arabinose (L-oleandrose) group at C3, and an acetyloxy moiety at C16 [1]. Historically used in folk medicine for various ailments, this compound has gained significant research interest due to its potent anticancer properties against diverse cancer types, including gastric, breast, lung, and pancreatic cancers [1] [2].
The primary mechanism through which this compound exerts its anticancer effects is by inducing programmed cell death (apoptosis) in cancer cells, while demonstrating selective toxicity that often spares normal cells [3] [4]. Research indicates that this compound achieves this through multiple interconnected pathways, including DNA damage response, endoplasmic reticulum (ER) stress induction, immunogenic cell death (ICD), and modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt [1] [2]. The compound's ability to cross the blood-brain barrier and its relatively favorable pharmacokinetic profile (with a half-life of approximately 2.3 hours) further enhance its therapeutic potential [2]. This application note provides detailed methodologies for detecting and quantifying this compound-induced apoptosis, supporting research into its development as a novel anticancer agent.
Table 1: Cytotoxicity of this compound Across Various Cancer Cell Lines
| Cancer Type | Cell Line | IC₅₀ / Effective Concentration | Experimental Duration | Key Findings | Citation |
|---|---|---|---|---|---|
| Gastric Cancer | HGC-27 | 10-40 nM | 24 hours | Induced apoptosis & autophagy; cell cycle arrest at G0/G1 phase | [5] [6] |
| Pancreatic Cancer | Panc-1 | 5.6 nM | Not specified | Effective cytotoxicity | [1] |
| Pancreatic Cancer | MiaPaca | 15.6 nM | Not specified | Effective cytotoxicity | [1] |
| Pancreatic Cancer | BxPC3 | 210 nM | Not specified | Effective cytotoxicity | [1] |
| Non-Small Cell Lung Cancer | A549 | 0.02 μg/mL (~34.7 nM) | 24 hours | Induced apoptosis; DNA damage response; RAD51 suppression | [3] [7] |
| Non-Small Cell Lung Cancer | H1299 | 0.02 μg/mL (~34.7 nM) | 24 hours | Induced apoptosis; DNA damage response | [3] [7] |
| Breast Cancer | MDA-MB-231 | 25 nM | 24 hours | Induced immunogenic cell death; ER stress via PERK/eIF2α/ATF4/CHOP pathway | [8] |
| Breast Cancer | MCF7 | 15 nM | 24 hours | Induced immunogenic cell death; ER stress | [8] |
| Multiple Cancers | 17 different types | Low nanomolar range | Varies | Broad-spectrum activity; induced apoptosis, autophagy, and ferroptosis | [9] |
Table 2: Key Mechanistic Markers of this compound-Induced Apoptosis
| Parameter Category | Specific Marker | Direction of Change | Experimental System | Significance | Citation |
|---|---|---|---|---|---|
| DNA Damage Response | γH2AX foci | Increased | A549, H1299 cells | Marker of DNA double-strand breaks | [3] [7] |
| DNA Damage Response | RPA foci | Increased | A549, H1299 cells | Indicator of single-stranded DNA regions | [3] [7] |
| DNA Damage Response | RAD51 expression | Decreased | A549, H1299 cells | Suppression of homologous recombination repair | [3] [7] |
| DNA Damage Response | XRCC1 expression | Increased | A549, H1299 cells | Upregulation of single-strand break repair | [3] [7] |
| Apoptosis Markers | Caspase-3 activation | Increased | Multiple cancer cells | Executioner caspase activation | [3] [4] |
| Apoptosis Markers | Bax/Bcl-2 ratio | Increased | Breast cancer cells | Promotion of mitochondrial apoptosis | [4] |
| Apoptosis Markers | Phosphatidylserine externalization | Increased | Multiple cancer cells | Early apoptosis marker detected by Annexin V | [3] [7] |
| Immunogenic Cell Death | Calreticulin exposure | Increased | Breast cancer cells | "Eat me" signal for dendritic cells | [8] |
| Immunogenic Cell Death | HMGB1 release | Increased | Breast cancer cells | Damage-associated molecular pattern | [8] |
| Immunogenic Cell Death | ATP release | Increased | Breast cancer cells | "Find me" signal for immune cells | [8] |
| ER Stress Markers | p-eIF2α, ATF4, CHOP | Increased | Breast cancer cells | Unfolded protein response activation | [8] [4] |
| Cell Cycle Regulation | G0/G1 phase arrest | Increased | Gastric cancer cells | Cell cycle progression blockade | [5] [6] |
Flow cytometry represents the gold standard for detecting and quantifying apoptosis in mammalian cells, allowing multiparametric analysis of various apoptotic characteristics in individual cells [10]. The following protocol details how to assess this compound-induced apoptosis using Annexin V/propidium iodide (PI) staining, as employed in multiple this compound studies [3] [7]:
For enhanced mechanistic insight, this apoptosis assay can be combined with cell cycle analysis by fixing cells in 75% ethanol overnight at 4°C after this compound treatment, followed by RNase treatment and PI staining, then analyzing DNA content via flow cytometry to determine cell cycle distribution [5] [6].
Immunofluorescence microscopy provides spatial information about molecular events during this compound-induced cell death, particularly for DNA damage response and autophagy markers. The following protocol details the detection of γH2AX and RPA foci formation as indicators of DNA damage, along with LC3 puncta formation for autophagy assessment:
Western blotting provides quantitative data on protein expression changes during this compound-induced cell death, allowing simultaneous assessment of multiple pathways. The following protocol outlines the procedure for analyzing apoptotic, autophagic, and DNA damage response markers:
The clonogenic assay evaluates the long-term reproductive viability of cells after this compound treatment, providing complementary data to short-term apoptosis assays:
This compound exerts its multimodal anticancer effects through interconnected molecular pathways that culminate in programmed cell death. The compound initially binds to and inhibits the Na+/K+-ATPase pump, initiating intracellular signaling cascades that trigger endoplasmic reticulum (ER) stress and mitochondrial dysfunction [8] [4]. This leads to the activation of the PERK/eIF2α/ATF4/CHOP pathway, a key branch of the unfolded protein response, which promotes the upregulation of pro-apoptotic proteins such as Bim and Bax while downregulating anti-apoptotic Bcl-2 [4]. Concurrently, this compound induces DNA damage responses characterized by phosphorylation of H2AX (γH2AX foci formation) and RPA foci formation, indicating double-strand and single-strand DNA breaks, respectively [3] [7].
The integration of these signals leads to mitochondrial outer membrane permeabilization (MOMP), resulting in cytochrome c release and activation of executioner caspases (caspase-3 and -7) [4]. This compound also demonstrates unique immunogenic properties, inducing the exposure and release of damage-associated molecular patterns (DAMPs) including calreticulin, HMGB1, and ATP, which promote dendritic cell maturation and enhance antitumor immunity [8]. Additionally, recent evidence indicates that this compound suppresses maternal embryonic leucine zipper kinase (MELK), leading to simultaneous induction of apoptosis, autophagy, and ferroptosis in non-small cell lung cancer cells [9]. The autophagy process appears to play a complex role in this compound's mechanism, as inhibition of autophagy with 3-methyladenine (3-MA) attenuates this compound-induced apoptosis in gastric cancer models, suggesting autophagy-dependent apoptosis [5] [6].
Figure 1: Molecular Mechanisms of this compound-Induced Cell Death. This diagram illustrates the key signaling pathways through which this compound triggers apoptosis, including ER stress activation, DNA damage response, mitochondrial dysfunction, and immunogenic cell death.
A systematic approach to evaluating this compound-induced apoptosis involves sequential application of complementary techniques that assess different aspects of the cell death process. The recommended workflow begins with viability and cytotoxicity screening using methods such as CCK-8 assays or real-time cell analysis, which provide initial dose-response data and inform appropriate concentration ranges for subsequent experiments [5] [3]. This is followed by morphological assessment through fluorescence microscopy using stains like calcein AM/PI (for live/dead discrimination) or DAPI/Hoechst (for nuclear condensation and fragmentation), which offer preliminary insights into cell death mechanisms.
The core analysis phase employs flow cytometry for quantitative apoptosis measurement using Annexin V/PI staining, coupled with cell cycle analysis to identify arrest at specific phases (particularly G0/G1 as observed in gastric cancer cells) [5] [6] [7]. For mechanistic insights, western blotting should be performed to examine expression changes in apoptotic regulators (caspases, Bcl-2 family proteins), autophagy markers (LC3-I/II, Beclin-1), and DNA damage proteins (γH2AX, RAD51) [5] [3] [6]. Immunofluorescence microscopy provides spatial information about DNA damage foci formation and autophagy flux. Finally, functional assays including colony formation and caspase activity measurements confirm the irreversibility and execution of the cell death program.
Figure 2: Experimental Workflow for Comprehensive Assessment of this compound-Induced Apoptosis. This flowchart outlines the recommended sequence of methodologies for systematically evaluating this compound's pro-apoptotic effects, from initial screening to mechanistic and functional analyses.
This compound represents a promising natural product with demonstrated efficacy against various cancer types through the induction of multiple cell death pathways, including apoptosis, autophagy, and immunogenic cell death. The comprehensive experimental approaches outlined in this application note provide researchers with robust methodologies for detecting and quantifying these effects. The integration of multiple techniques—from flow cytometry and western blotting to immunofluorescence and functional assays—enables a thorough understanding of this compound's complex mechanisms of action. As research progresses, these standardized protocols will facilitate the comparison of results across studies and support the continued investigation of this compound as a potential anticancer therapeutic. Future work should focus on addressing toxicity concerns, optimizing delivery formulations, and conducting well-controlled clinical trials to translate these preclinical findings into clinical applications.
The colony formation assay is a fundamental method for evaluating the long-term cytotoxic effects and clonogenic survival of cancer cells after drug treatment. In oleandrin research, this assay robustly demonstrates its ability to inhibit tumor cell proliferation in a dose-dependent manner across various cancer types [1] [2].
Below is a generalized and detailed protocol synthesized from multiple studies, which you can adapt for your specific cell lines of interest.
Step-by-Step Protocol
| Step | Description | Key Parameters & Notes |
|---|---|---|
| 1. Seeding | Seed cells into multi-well plates (e.g., 6-well, 12-well). | Cell density: Use a low density (100 - 2,000 cells/well) to allow isolated colony growth. Common examples: 100 cells/well for osteosarcoma [1], 1,000 cells/well for breast cancer [2], 500 cells/well for gastric cancer [3]. |
| 2. Adherence | Incubate plates to allow cell attachment. | Typically 24 hours in a standard humidified incubator (37°C, 5% CO2). |
| 3. Treatment | Replace medium with fresh medium containing this compound. | Prepare this compound in DMSO; ensure final DMSO concentration is low (e.g., <0.1%). Use a range of low nanomolar concentrations (e.g., 1-100 nM) based on cell line sensitivity. Include a vehicle control. |
| 4. Incubation | Continue culturing cells for the duration of the experiment. | The incubation period is typically 7-14 days (e.g., 10 days is common [1] [3] [4]). Refresh drug-containing medium every 2-3 days [1] [2]. |
| 5. Fixing & Staining | After incubation, wash cells with PBS, fix, and stain. | Fixative: 4% paraformaldehyde or ice-cold methanol. Stain: 0.1% - 0.5% crystal violet solution for 15-30 minutes [1] [3] [4]. |
| 6. Analysis | Wash off excess stain, air-dry plates, and count colonies. | Count only colonies with >50 cells [4]. Analyze by manual counting or with imaging software. Calculate colony formation rate: (Number of colonies in treatment group / Number of colonies in control group) × 100%. |
The following table summarizes the inhibitory effects of this compound on colony formation as reported in recent scientific studies. This data can serve as a reference for expected outcomes and for designing your own experiments.
| Cancer Type | Cell Line(s) | This compound Concentration | Effect on Colony Formation | Citation |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-231, RT-R-MDA-MB-231 | 1 - 50 nM | Significant, dose-dependent decrease | [2] |
| Gastric Cancer | HGC-27, SNU-1 | 10, 20, 40 nM | Significant, dose-dependent decrease | [5] [3] |
| Osteosarcoma | U2OS, SaOS-2 | 25, 50 nM | Significant inhibition | [1] |
| Osteosarcoma (in vivo xenograft) | 143B | 1 mg/kg/day (in vivo) | Significant tumor growth inhibition (combined with Cisplatin) | [4] |
This compound exerts its anti-cancer effects through multiple interconnected pathways. The diagram below illustrates the key molecular mechanisms identified in the research and how they relate to the outcome of the colony formation assay.
The experimental workflow for a typical this compound study, from cell seeding to data interpretation, is summarized in the following diagram:
Oleandrin, a cardenolide from Nerium oleander, inhibits cancer cell proliferation and invasion primarily by suppressing the Wnt/β-catenin signaling pathway and reducing the activity of key enzymes like Matrix Metalloproteinase-2 and -9 (MMP-2 and MMP-9) that degrade the extracellular matrix [1] [2]. The accompanying diagram illustrates this mechanism.
Here are standardized protocols for key invasion assays used in this compound research.
This protocol assesses two-dimensional cell migration, a key step in the invasion process [1].
This protocol evaluates the enzymatic activity of MMP-2 and MMP-9, which this compound suppresses [1] [2].
This protocol analyzes the inhibition of β-catenin nuclear translocation [1].
The table below summarizes key quantitative findings from preclinical studies on this compound.
| Parameter | Cell Line / Model | This compound Concentration | Observed Effect | Citation |
|---|---|---|---|---|
| Cell Viability (IC₅₀) | Pancreatic Cancer (Panc-1) | 5.6 nmol/L | Cytotoxicity | [3] |
| Cell Viability (IC₅₀) | Pancreatic Cancer (MiaPaca) | 15.6 nmol/L | Cytotoxicity | [3] |
| Proliferation Inhibition | Osteosarcoma (U2OS, SaOS-2) | 25 - 100 nM | Significant, time- and dose-dependent inhibition | [1] |
| Apoptosis Induction | Osteosarcoma (U2OS, SaOS-2) | 50 nM | Noticeable increase in apoptosis after 24h & 48h | [1] |
| Wnt/β-catenin Signaling | Osteosarcoma (U2OS, SaOS-2) | Not Specified | Noticeable decrease in TOP/FOP flash ratio | [1] |
| MMP-2 / MMP-9 Activity | Osteosarcoma (U2OS, SaOS-2) | Not Specified | Significant suppression of enzymatic activity | [1] [2] |
| Bioavailability (Rat) | In vivo (Oral) | 5 mg/kg | ~7.0% | [4] |
Modern label-free technologies like Digital Holographic Microscopy (e.g., Holomonitor M4) can monitor cancer cell invasion into confluent cell monolayers in real-time without labels [5]. The general workflow is as follows.
This method allows for the quantification of invasion speed based on changes in optical volume and correlates it with cell migration parameters [5].
The presented protocols and data establish a robust framework for investigating the anti-invasive properties of this compound. The compound exerts its effects through mechanistically well-defined pathways, and its activity can be quantified using both traditional and cutting-edge label-free methods. Further research, particularly in advanced 3D models and in vivo settings, will be crucial to translate these findings into therapeutic applications.
Oleandrin is a highly lipid-soluble cardiac glycoside isolated from the plant Nerium oleander (Apocynaceae) that has gained significant research interest due to its potential therapeutic applications and concerning toxicity profile. As a cardiac glycoside, this compound exhibits typical cardiotonic effects through inhibition of the Na+/K+-ATPase pump, but recent research has also highlighted its anti-cancer and anti-viral properties, including activity against SARS-CoV-2. Despite this potential, this compound has an extremely narrow therapeutic window with estimated toxic blood concentrations between 1-2 ng/mL and fatal concentrations approaching 20 ng/mL in humans. This combination of pharmacological promise and significant toxicity has driven the need for highly sensitive and specific analytical methods to quantify this compound in biological matrices for both therapeutic monitoring and toxicological assessment.
The measurement of this compound in plasma presents significant analytical challenges due to its low therapeutic concentrations, requiring detection in the nanogram per milliliter range, and its structural similarity to other cardiac glycosides and endogenous compounds. Additionally, this compound's low oral bioavailability (approximately 7.0% in rats) and complex pharmacokinetic profile necessitate highly sensitive methods to characterize its absorption, distribution, metabolism, and excretion. This document presents a comprehensive UPLC-MS/MS method that addresses these challenges through optimized sample preparation, chromatographic separation, and mass spectrometric detection, providing researchers with a validated protocol for reliable this compound quantification in plasma matrices.
Table 1: Required reagents and chemicals
| Item | Specification | Supplier | Storage Conditions |
|---|---|---|---|
| This compound standard | Purity ≥ 98% | Sigma-Aldrich | -20°C, desiccator |
| Adynerin standard | Purity ≥ 95% | Custom synthesis | -20°C, desiccator |
| Internal standard | Appropriate structural analog | Sigma-Aldrich | -20°C, desiccator |
| Acetonitrile | HPLC grade | Fisher Scientific | Room temperature |
| Methanol | HPLC grade | Fisher Scientific | Room temperature |
| Formic acid | LC-MS grade | Sigma-Aldrich | Room temperature |
| Ammonium acetate | LC-MS grade | Sigma-Aldrich | Room temperature |
| Water | Ultrapure (18.2 MΩ·cm) | Milli-Q system | Room temperature |
| Blank plasma | Drug-free | Bioreclamation | -80°C |
Table 2: Essential equipment and instrumentation
| Equipment Type | Specification | Manufacturer |
|---|---|---|
| UPLC system | Binary pump, autosampler, column oven | Waters Acquity |
| Mass spectrometer | Triple quadrupole with ESI source | SCIEX or equivalent |
| Analytical column | UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm) | Waters |
| Guard column | VanGuard BEH C18 (5 mm × 2.1 mm, 1.7 μm) | Waters |
| Centrifuge | Capable of 15,000 × g, refrigerated | Eppendorf |
| Nitrogen evaporator | Multi-sample, temperature control | Organomation |
| Vortex mixer | Variable speed | Scientific Industries |
| Analytical balance | Precision 0.01 mg | Mettler Toledo |
| pH meter | Digital, calibrated | Mettler Toledo |
| Solid-phase extraction system | Vacuum manifold | Waters |
The chromatographic separation employs a reversed-phase mechanism using a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) maintained at 40°C. The mobile phase consists of (A) water containing 0.1% formic acid and (B) acetonitrile with 0.1% formic acid, delivered at a flow rate of 0.4 mL/min with a gradient elution profile. The total run time is 4.0 minutes, providing high-throughput analysis while maintaining adequate separation of this compound from potential interferents. The gradient program begins at 30% B, increases linearly to 90% B over 2.5 minutes, holds at 90% B for 0.5 minutes, then returns to initial conditions in 0.1 minutes followed by re-equilibration for 0.9 minutes. The injection volume is optimized at 5 μL for optimal sensitivity without compromising chromatographic performance.
Mass spectrometric detection employs electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for specific detection. The ion source parameters should be optimized as follows: ion spray voltage 5500 V, source temperature 500°C, curtain gas 35 psi, ion source gas 1 and 2 at 50 and 60 psi, respectively. The specific MRM transitions for each analyte with their respective optimized parameters are:
Table 3: MRM transitions and compound parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) | CXP (V) |
|---|---|---|---|---|---|---|
| This compound | 577.4 | 145.1 | 100 | 90 | 35 | 15 |
| This compound | 577.4 | 373.2 | 100 | 90 | 25 | 15 |
| Adynerin | 534.3 | 113.1 | 100 | 85 | 40 | 12 |
| Internal Standard | 237.2 | 135.1 | 100 | 80 | 30 | 10 |
The first transition for each compound serves as the quantifier ion, while the second functions as a qualifier ion for confirmatory purposes. The declustering potential (DP), collision energy (CE), and cell exit potential (CXP) should be fine-tuned during method development for individual instrument configurations.
The sample preparation employs a solid-phase extraction (SPE) methodology to achieve optimal sample clean-up and analyte recovery. The Oasis HLB SPE cartridges (1 mL, 30 mg) are conditioned sequentially with 1 mL methanol and 1 mL acidified water (pH 3.0). Then, 100 μL of plasma sample is aliquoted into a clean tube, spiked with 20 μL of internal standard working solution (100 ng/mL), and diluted with 300 μL of acidified water (pH 3.0). The samples are vortex-mixed thoroughly for 30 seconds, then loaded onto the conditioned SPE cartridges. The cartridges are washed with 1 mL of 5% methanol in water, then centrifuged at 500 × g for 1 minute to remove residual moisture. Analytes are eluted with 1 mL of methanol into clean collection tubes, evaporated to dryness under a gentle nitrogen stream at 40°C, and reconstituted in 100 μL of initial mobile phase (30% B) with vigorous vortexing for 60 seconds followed by centrifugation at 15,000 × g for 10 minutes before transfer to autosampler vials.
Primary stock solutions of this compound and adynerin (1 mg/mL) are prepared in methanol and stored at -80°C. Working solutions are prepared by serial dilution in methanol:water (50:50, v/v). A seven-point calibration curve is prepared by spiking blank plasma with working solutions to achieve concentrations ranging from 0.1 to 100 ng/mL for this compound. Quality control samples are prepared independently at four concentration levels: LLOQ (0.1 ng/mL), low (0.3 ng/mL), medium (10 ng/mL), and high (75 ng/mL) QC concentrations. All calibration standards and QC samples are processed alongside study samples using the sample preparation protocol described above.
The method was thoroughly validated according to FDA Bioanalytical Method Validation guidelines, with key parameters summarized below:
Table 4: Method validation parameters and results
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Results |
|---|---|---|---|
| Linearity | 7-point calibration curve (0.1-100 ng/mL) | R² ≥ 0.995 | R² = 0.99985 |
| Accuracy | QC samples at 4 levels (n=6) | 85-115% (LLOQ: 80-120%) | 92.4-106.7% |
| Precision | Intra-day (n=6) and inter-day (n=18) | CV ≤ 15% (LLOQ: ≤20%) | Intra-day: 3.2-8.1% Inter-day: 4.5-9.8% | | LLOQ | Lowest standard with acceptable accuracy and precision | Signal-to-noise ≥10 CV ≤20% | 0.1 ng/mL (S/N=15.2) | | Recovery | Comparison of extracted vs unextracted samples | Consistent and reproducible | 88.5% (this compound) 85.2% (adynerin) | | Matrix Effects | Post-extraction addition at 3 concentrations | CV ≤ 15% | 93.5-102.1% CV: 4.2-7.8% | | Stability | Bench-top, processed, freeze-thaw, long-term | Within 15% of nominal | All conditions acceptable |
Method selectivity was demonstrated through the analysis of blank plasma samples from six different sources, with no significant interfering peaks observed at the retention times of this compound, adynerin, or the internal standard. The chromatographic resolution between this compound and adynerin was greater than 2.0, ensuring accurate quantification of both analytes. The use of MRM detection with specific transition pairs provided an additional layer of selectivity, with ion ratio variability maintained within ±20% of the mean values for standards.
Carry-over assessment revealed minimal contamination (<20% of LLOQ) when a blank sample was injected following the upper limit of quantification (100 ng/mL). For samples exceeding the ULOQ, dilution integrity was demonstrated by diluting high-concentration samples with blank plasma up to 10-fold and confirming that accuracy and precision remained within acceptance criteria. This enables accurate quantification of samples with concentrations above the calibration range, which may be encountered in poisoning cases.
The validated method was applied to a pharmacokinetic study of this compound and adynerin in a rat model following two different administration routes. Male Sprague-Dawley rats (250-300 g) were divided into two groups: Group A received a single oral dose of 5 mg/kg this compound, while Group B received a sublingual intravenous injection of 1 mg/kg. Blood samples (0.3 mL) were collected via cannula at pre-dose and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation at 4,000 × g for 10 minutes and stored at -80°C until analysis.
Table 5: Pharmacokinetic parameters of this compound and adynerin in rats
| Parameter | This compound (Oral) | This compound (IV) | Adynerin (Oral) | Adynerin (IV) |
|---|---|---|---|---|
| Cₘₐₓ (ng/mL) | 23.5 ± 4.2 | 185.6 ± 22.3 | 45.2 ± 6.8 | 167.3 ± 19.5 |
| Tₘₐₓ (h) | 0.5 ± 0.1 | 0.083 ± 0.02 | 0.75 ± 0.2 | 0.083 ± 0.02 |
| AUC₀–∞ (h·ng/mL) | 85.6 ± 12.3 | 1220.5 ± 145.6 | 320.4 ± 45.2 | 344.1 ± 40.2 |
| t₁/₂ (h) | 4.2 ± 0.8 | 3.8 ± 0.6 | 5.6 ± 1.2 | 4.2 ± 0.9 |
| CL (L/h/kg) | 58.4 ± 8.7 | 0.82 ± 0.1 | 15.6 ± 2.3 | 2.91 ± 0.3 |
| Vd (L/kg) | 350.5 ± 45.6 | 4.5 ± 0.6 | 125.3 ± 20.4 | 17.5 ± 2.8 |
| Bioavailability (%) | 7.0 ± 1.2 | - | 93.1 ± 12.5 | - |
The pharmacokinetic data reveal striking differences between this compound and adynerin despite their structural similarity. This compound exhibits low oral bioavailability (7.0%), extensive distribution (large Vd), and high clearance, suggesting significant first-pass metabolism. In contrast, adynerin demonstrates high oral bioavailability (93.1%), indicating different absorption and metabolic handling. These findings have important implications for both toxicological risk assessment and therapeutic development of oleander-derived compounds.
Table 6: Troubleshooting guide for common analytical issues
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor peak shape | Column degradation, Mobile phase pH inappropriate, Matrix effects | Replace guard column, Adjust mobile phase pH (2-3 with formic acid), Improve sample clean-up |
| Decreased sensitivity | Ion source contamination, MS detector calibration drift, Reduced recovery | Clean ion source and cones, Recalibrate mass spectrometer, Check SPE procedure and evaporation |
| Retention time shift | Mobile phase composition variation, Column temperature fluctuations, Column aging | Prepare fresh mobile phases daily, Verify column temperature stability, Replace analytical column |
| High background noise | Contaminated solvents, Carry-over from previous injections, Matrix accumulation | Use fresh HPLC-grade solvents, Increase wash steps in injection program, Improve SPE washing conditions |
| Inaccurate internal standard response | Improper IS preparation, Pipetting errors, IS degradation | Freshly prepare IS working solutions, Verify pipette calibration, Check IS stability under storage conditions |
Plasma sample stability: this compound demonstrates stability in plasma for at least 24 hours at room temperature, through three freeze-thaw cycles, and for 30 days at -80°C. However, long-term storage beyond 30 days should be validated for specific study requirements.
Matrix effects: While the SPE clean-up effectively reduces matrix suppression/enhancement, lot-to-lot variability in plasma matrix effects should be assessed when using new sources of blank plasma for standard preparation.
System suitability: Prior to each analytical batch, system suitability should be verified by injecting six replicates of a medium QC sample. The coefficient of variation for peak areas should be ≤15%, and retention time variability should be ≤2%.
Calibration curve weighting: A weighting factor of 1/x² is recommended for the calibration curve to ensure accuracy across the wide dynamic range, particularly at the lower end of the calibration curve.
The UPLC-MS/MS method described herein provides a robust, sensitive, and specific approach for quantifying this compound and adynerin in plasma matrices. The method's LLOQ of 0.1 ng/mL enables detection at clinically relevant concentrations for both therapeutic monitoring and toxicological assessment. The efficient sample preparation and rapid chromatographic separation (4-minute run time) facilitate high-throughput analysis, making this method suitable for pre-clinical and clinical studies. Application of this method to a pharmacokinetic study in rats revealed significant differences in the bioavailability and disposition of this compound compared to adynerin, highlighting the importance of compound-specific pharmacokinetic characterization. This methodology provides researchers with a validated tool for further investigation of this compound's pharmacological and toxicological properties.
The core challenge in working with oleandrin is its narrow therapeutic window, which is the small difference between an effective dose and a toxic one. The table below summarizes the key quantitative data available from animal and human case studies [1] [2] [3].
| Aspect | Description / Value | Significance for Researchers |
|---|---|---|
| Toxic Blood Concentration | 1 - 2 ng/mL (human estimate) [2] [3] | Defines the lower limit of toxicity; target concentrations should be monitored below this range. |
| Fatal Blood Concentration | ~20 ng/mL (human estimate) [2] [3] | Highlights the extreme danger of exceeding the toxic threshold. |
| Lethal Plant Material | 5-15 leaves for adults; potentially 1 leaf for children [2] [3] | Emphasizes the high potency and the need for extreme caution when handling raw plant material. |
| Primary Mechanism of Toxicity | Inhibition of cardiac Na+/K+-ATPase [2] [3] | The main target for both therapeutic and toxic effects, leading to increased intracellular Ca²⁺, stronger contractions, and potential arrhythmias. |
The following diagram illustrates the primary mechanism of action that underlies both its therapeutic and toxic effects:
Diagram: The primary mechanism of this compound's action and toxicity. By inhibiting the Na+/K+ pump, it indirectly leads to calcium overload in cardiac cells, which is responsible for both its therapeutic inotropic effects and its cardiotoxic potential [2] [3].
Accurately measuring this compound concentration is critical for pharmacokinetic studies and managing toxicity. The following table outlines common methodologies [2] [3].
| Method | Key Details | Application Notes |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity; can detect concentrations as low as 0.1 ng/mL. | The gold standard for precise quantification in biological samples (plasma, tissues). |
| Immunoassays | Can be rapid but may cross-react with other cardiac glycosides (e.g., digoxin). | Useful for initial screening, but positive results should be confirmed with LC-MS/MS. |
| High-Performance Liquid Chromatography (HPLC) | Coupled with UV or DAD detection. | A reliable method, though generally less sensitive than LC-MS/MS. |
A general workflow for quantifying this compound in a biological sample is visualized below:
Diagram: A generalized experimental workflow for the detection and quantification of this compound in biological samples, highlighting key steps from preparation to data analysis [2] [3].
Q: What are the first steps if a lab exposure or accidental ingestion is suspected? A: Immediate action is required.
Q: Our in vitro assays show promising efficacy, but how can we approach in vivo testing given the toxicity concerns? A: This is a major translational challenge.
The following diagram summarizes key research strategies being explored to mitigate this compound's toxicity, based on the latest scientific reviews [1] [2].
Diagram: Potential research strategies to improve the safety profile of this compound, as identified in recent literature [1] [2].
This compound, the primary active component in Nerium oleander, is a lipid-soluble cardiac glycoside. Its development is hindered by a narrow therapeutic window and complex pharmacokinetics, which can lead to hepatotoxicity [1] [2]. The table below summarizes the key aspects of its toxicity.
| Aspect | Description |
|---|---|
| Primary Mechanism | Inhibition of cardiac Na+/K+-ATPase, a mechanism shared with other cardiac glycosides. This disruption of ionic balance can lead to widespread cellular dysfunction [2]. |
| Toxicokinetics | This compound is highly lipid-soluble, undergoes possible enterohepatic circulation, and its absorption can be influenced by gut microbiota. Its metabolism produces oleandrigenin [1] [2]. |
| Risk Factors | Use of high-dose or impure plant extracts; individual variations in genetics and gut microbiota; concurrent liver disease [1] [2]. |
Current research explores several approaches to improve the safety profile of this compound. The most promising strategies are summarized here.
| Mitigation Approach | Key Details & Proposed Mechanisms |
|---|---|
| Use of Chemically-Defined Extracts | Utilizing extracts from specific plant parts (e.g., leaves from white-flowered varieties collected in winter) with lower and characterized this compound content. One study used an extract with 42.2 µg/mg this compound and reported hepatoprotective effects in mice [3]. |
| Novel Formulation Strategies | Employing modern pharmaceutical techniques (e.g., liposomes, nanoparticles) to improve solubility, alter pharmacokinetics, and reduce the peak plasma concentrations that drive toxicity [1]. |
| Hepatoprotective Coadministration | Combining this compound with agents that protect liver cells. One proposed mechanism is the favorable modulation of the hepatocellular metabolome to support cytoprotection, potentially in a TLR4-independent manner [3]. |
When evaluating this compound's hepatotoxic potential, both traditional and advanced models are used. The following table outlines the primary biomarkers for assessing liver injury in experimental settings.
| Biomarker Category | Specific Marker(s) | Significance in Hepatotoxicity |
|---|---|---|
| Cellular Integrity | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Elevated levels in serum indicate hepatocyte necrosis and are primary markers for hepatocellular injury [4] [5]. |
| Biliary Function | Alkaline Phosphatase (ALP), Gamma-Glutamyl Transferase (GGT) | Rise in these enzymes suggests cholestatic injury (impairment of bile flow) [5]. |
| Liver Synthesis Function | Albumin, Bilirubin, Prothrombin Time (PT)/INR | Decreased albumin and prolonged PT indicate impaired synthetic function. Hyperbilirubinemia (elevated bilirubin) is a key marker of severity [4] [5]. |
The relationship between this compound's mechanism and the resulting hepatotoxicity, along with the biomarkers used to detect it, can be visualized in the following pathway.
Here are answers to frequently encountered issues in this compound research.
FAQ 1: How can I confirm that observed liver injury in my model is specifically caused by this compound?
FAQ 2: My in vitro model (e.g., HepG2 cells) isn't showing expected toxicity at "reported" concentrations. Why?
FAQ 3: What are the most relevant models for predicting human hepatotoxicity during drug development?
The overall workflow for assessing and mitigating this compound hepatotoxicity integrates the strategies and models discussed.
Oleandrin is a cardiac glycoside with a narrow therapeutic window and very low water solubility [1] [2]. This poor solubility is a major barrier because it leads to unpredictable absorption and complicates the development of safe, effective intravenous formulations [1]. The table below summarizes its basic physicochemical profile.
| Property | Description |
|---|---|
| Water Solubility | Insoluble [1] [2] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, chloroform, DMSO [1] [3] [4] |
| Molecular Weight | 576.72 g/mol [3] [4] [5] |
| Form | White to off-white crystalline powder [3] [4] |
Researchers are tackling the solubility problem through modern pharmaceutical techniques. The following workflow outlines a general approach for developing and testing a new this compound formulation.
This approach embraces this compound's lipophilicity by encapsulating it within lipid nanoparticles or micelles. This not only improves dissolution but can also enhance tissue targeting and reduce acute toxicity [1].
Cyclodextrins (CDs) are ring-shaped sugars with a hydrophobic inner cavity that can host this compound molecules, increasing their apparent solubility in water [1].
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Encapsulation Efficiency in nanocarriers. | This compound leaching out during preparation or purification. | Optimize the drug-to-lipid ratio; use remote loading techniques if applicable; try alternative purification methods like ultrafiltration. |
| Precipitation of this compound in aqueous buffers. | Supersaturation is not stable; complexation is insufficient. | Increase the concentration of the complexing agent (e.g., cyclodextrin); consider using surfactants; test different buffer pH and ionic strength. |
| High Batch-to-Batch Variability in particle size. | Inconsistent mixing or energy input during size reduction. | Standardize sonication/homogenization time and power; control temperature during processing. |
| Inconsistent Solubility/Dissolution Data | Failure to reach equilibrium; degradation of this compound. | Ensure consistent agitation time and temperature; protect solutions from light; verify the stability of this compound under experimental conditions. |
Q: What are the primary clinical symptoms of oleandrin poisoning that should prompt further diagnostic testing?
This compound poisoning primarily affects the cardiovascular and gastrointestinal systems due to the inhibition of the Na+/K+-ATPase pump [1] [2]. The table below summarizes the key symptoms.
| System Affected | Clinical Symptoms |
|---|---|
| Cardiovascular | Bradycardia, Tachycardia, Ventricular Arrhythmias, AV Block, Hyperkalemia [1] [3] [2] |
| Gastrointestinal | Nausea, Vomiting, Abdominal Pain, Diarrhea (may be bloody) [1] [3] [4] |
| Neurological | Dizziness, Drowsiness, Confusion, Disorientation, Seizures, Fainting [1] [3] [4] |
| Other | Skin Irritation/Contact Dermatitis, Visual Disturbances (e.g., yellow vision/Xanthopsia) [1] [4] |
Q: What is the role of ECG in diagnosing this compound toxicity?
Electrocardiographic (ECG) changes are critical for diagnosis and risk stratification [2]. The table below lists common findings.
| ECG Finding | Clinical Significance |
|---|---|
| Bradyarrhythmias | Sinus bradycardia, AV block (1st, 2nd, 3rd degree), Junctional rhythms [2]. |
| Ventricular Arrhythmias | Premature Ventricular Contractions (PVCs), Ventricular Tachycardia/Fibrillation [1] [4]. |
| Other Changes | Increased intracellular calcium leads to heightened cell excitability and automaticity [5] [2]. |
The following diagram illustrates the mechanism of toxicity that underlies these symptoms and ECG changes.
Q: What are the preferred analytical methods for confirming this compound exposure in biological samples?
For conclusive confirmation, specific and sensitive chromatographic methods are required [6]. The table below compares the primary techniques.
| Method | Principle | Application & Notes |
|---|---|---|
| Immunoassay | Antibody-based detection; cross-reacts with digoxin assays [1] [4]. | Rapid screening in clinical settings. Useful initial test but not definitive due to cross-reactivity [1]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates and identifies compounds by mass [7] [6]. | Gold standard for confirmation. High specificity/sensitivity. Quantifies this compound and related glycosides in complex matrices (blood, urine, tissue) [6]. |
| Liquid Chromatography-High Resolution MS (LC-HRMS) | High-resolution mass accuracy for precise identification [7]. | Advanced research/forensics. Can detect and quantify this compound in challenging samples like rumen content and forage [7]. |
| UHPLC-DAD | UV-Vis detection after chromatographic separation [8]. | Common for plant material analysis. Used to quantify this compound concentration in dried leaves [8]. |
Experimental Protocol: LC-MS/MS Analysis for this compound in Biological Samples
This protocol is adapted from a published fatal poisoning case study [6].
Q: What are the toxic and fatal concentrations of this compound in blood?
Interpreting quantitative results is critical for assessing severity. The following table provides key concentration thresholds.
| Concentration | Interpretation | Context |
|---|---|---|
| 1 - 2 ng/mL | Toxic threshold [9]. | Associated with the onset of clinical symptoms of poisoning [9]. |
| ~20 ng/mL | Fatal concentration [4] [9] [6]. | A blood concentration of 37.5 ng/mL was reported in a fatal suicide case [6]. |
| Varies | Lethal plant material dose. | For adults, ingestion of 5-15 leaves can be fatal. For children, a single leaf may be lethal [9] [8]. |
Q: Besides this compound, what other compounds should assays target?
Oleander contains over 30 cardiac glycosides [5] [7]. A comprehensive analytical method should also target metabolites and related glycosides like oleandrigenin (a deglycosylated metabolite), neriain, folinerin, and rosagenin [7] [4] [6]. Their presence can provide additional confirmation of exposure.
Q: What are the established treatments for this compound poisoning?
Management focuses on decontamination, supportive care, and administration of an antidote.
1. What are the key validation parameters to establish for an oleandrin LC-MS/MS method? For a bioanalytical method like the quantification of this compound, you should validate parameters including Specificity, Linearity, Range, Accuracy, Precision, Limit of Quantification (LOQ), and Recovery [1]. The specific acceptance criteria for these parameters (e.g., R² > 0.997 for linearity) should be pre-defined in a validation protocol [2] [1].
2. My method shows significant matrix effects in herbal samples. How can I improve the clean-up? Matrix effects are a common challenge in complex samples like herbs [2]. The sample preparation is critical. Research indicates that Oasis MAX SPE cartridges are particularly effective for cleaning up herbal extracts for cardiac glycoside analysis, as they reduce matrix effects and improve recovery compared to alternatives like QuEChERS or ENVI-Carb SPE [2].
3. When is method revalidation required? Revalidation should be performed when there are changes that could impact method performance [1]. Key triggers include:
| Problem & Phenomenon | Possible Root Cause | Recommended Solution |
|---|---|---|
| Low this compound Recovery (<70%) from Herbs | Inefficient extraction or compound loss during clean-up | Test alternative extraction solvents (e.g., MeOH:H₂O 50:50 for some CGs); re-evaluate SPE cartridge selection and elution protocol [2]. |
| Poor Chromatographic Peak Shape / Signal | Suboptimal mobile phase for analyte ionization | Switch to a basic mobile phase (e.g., 10 mM NH₄HCO₃ at pH 9) to promote [M+H]+ formation and avoid non-fragmenting sodium/potassium adducts prevalent in acidic phases [2]. |
| High Background Noise in MS/MS Signal | Incomplete sample clean-up leading to matrix effects | Implement a more selective SPE clean-up step (e.g., Oasis MAX for herbs, Oasis HLB for urine); optimize dilution and loading conditions [2]. |
| Failing System Suitability (Precision/Accuracy) | Column degradation, MS source contamination, or incorrect mobile phase preparation | Perform routine instrument maintenance; prepare fresh mobile phases daily; establish and monitor system suitability criteria before each batch run [1]. |
The following table summarizes a validated method for the determination of this compound and other cardiac glycosides (CGs) in herbs and spices, as described in the research [2].
| Parameter | Details / Value |
|---|---|
| Analytical Technique | UHPLC-ESI-MS/MS |
| Chromatography | Column: C18 BEH; Mobile Phase: ACN & 10mM NH₄HCO₃ (pH 9); Gradient Elution |
| MS Detection | ESI Positive Ion Mode; Selected Reaction Monitoring (SRM) |
| Sample Prep (Herbs) | Extraction: Acetonitrile; Clean-up: Oasis MAX SPE |
| Key Validation Results | |
| - Linearity (R²) | > 0.997 [2] |
| - Recovery | Within 70-120% for most CGs [2] |
| - Repeatability (RSD) | ≤ 14% [2] |
| - LOQ (Herbs) | 1.5 - 15 ng/g [2] |
This is a generalized protocol adapted from the research for the determination of this compound in culinary herbs [2].
The following diagrams, created with DOT language, illustrate the logical workflow of the analytical method and the sample preparation process.
Diagram 1: this compound Analytical Method Development Workflow. This chart outlines the key stages in developing a validated LC-MS/MS method.
Diagram 2: Sample Preparation Workflow for Herbs. This flowchart details the sample preparation steps for analyzing this compound in herbal matrices.
What is the stability of oleandrin in biological serum samples? this compound is stable in serum samples stored in plastic serum separator tubes (SSTs). Research shows no statistically significant change in the measured concentration of this compound for up to seven days of storage [1].
What are the recommended storage conditions for pure this compound? Pure this compound should be stored as a dry powder in a tightly sealed container at -20°C or, if in a solvent, at -80°C [2] [3]. The storage area should be cool, well-ventilated, and away from direct sunlight and ignition sources [3].
Is this compound stable at room temperature? Specific data on stability at room temperature is not available in the search results. For research purposes and to ensure long-term stability, it is strongly advised to follow the supplier's recommended storage conditions of -20°C or below [2] [3].
What materials are incompatible with this compound? this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [3].
The following table consolidates key quantitative data and storage conditions from the literature.
| Aspect | Condition | Details / Duration | Reference |
|---|---|---|---|
| Stability in Serum | Stored in Plastic Serum Separator Tubes (SSTs) | Stable for up to 7 days [1] | |
| Storage Temperature (Powder) | Freezer | Below -18°C to -20°C [2] [3] | |
| Storage Temperature (in solvent) | Freezer | -80°C [2] [3] | |
| Acute Oral Toxicity | GHS Classification | Category 4 (H302: Harmful if swallowed) [3] | |
| Aquatic Toxicity | GHS Classification | Chronic Category 1 (H410: Very toxic to aquatic life) [3] |
This protocol is based on a published study that investigated the stability of this compound in sera [1].
1. Principle: The stability of this compound in a biological matrix is assessed by comparing its measured concentration over time against the baseline concentration at time zero. A stable compound will show no significant change in concentration.
2. Materials and Reagents:
3. Procedure:
4. Data Interpretation: this compound is considered stable under the test conditions if there is no statistically significant difference between the concentration measured at the end of the storage period and the concentration at time zero [1].
The workflow for this experimental protocol is illustrated in the following diagram:
This compound Serum Stability Test Workflow
This compound is a toxic substance and requires careful handling.
For researchers, the key points to ensure this compound stability are:
The tables below summarize the key mechanisms through which oleandrin fights cancer and can counteract drug resistance.
Table 1: Key Mechanisms of this compound's Anti-Cancer Action
| Mechanism of Action | Biological Effect | Relevant Cancer Types Studied |
|---|---|---|
| Inhibits Na+/K+-ATPase (NKP) pump [1] [2] | Alters ion gradients, disrupts intracellular signaling, and induces apoptosis. | Broad-spectrum (e.g., breast, lung, pancreatic) [3] [2] |
| Induces Mitochondrial Apoptosis [1] [4] | Activates caspase-3, -8, and -9; increases pro-apoptotic Bax; decreases anti-apoptotic Bcl-2. | Osteosarcoma [4] |
| Inhibits NF-κB Signaling Pathway [3] [2] | Blocks pro-survival and inflammatory signals, making cells more vulnerable to apoptosis. | Various in vitro models [3] |
| Inhibits STAT-3 Signaling Pathway [1] | Reduces expression of stemness (OCT3/4) and invasion (MMP-9) factors. | Metastatic and radiotherapy-resistant breast cancer [1] |
| Activates p38 MAPK Signaling Pathway [4] | Triggers a stress-response pathway that leads to cell death. | Osteosarcoma [4] |
Table 2: this compound's Role in Combating Chemotherapy Resistance
| Role in Combating Resistance | Detailed Mechanism & Effect | Experimental Context |
|---|---|---|
| Synergistic Effect with Cisplatin [4] | Activates the p38 MAPK pathway and enhances mitochondrial apoptosis, producing a synergistic cytotoxic effect (Combination Index, CI < 1). | Osteosarcoma cells (in vitro) and mouse models (in vivo) [4] |
| Targeting Cancer Stem Cells (CSCs) [1] | Reduces levels of stemness marker OCT3/4 and the Wnt signaling protein β-catenin. | Metastatic and radiotherapy-resistant breast cancer cells [1] |
| Inhibition of Invasion & Metastasis [1] | Reduces the activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for tumor invasion. | Highly metastatic breast cancer cells [1] |
| Enhancement of Radiotherapy [1] | Makes radiotherapy-resistant cells more susceptible to treatment, likely through multiple pathways including STAT-3 inhibition. | Radiotherapy-resistant breast cancer cells [1] |
Here are detailed methodologies for key experiments cited in the tables, which you can adapt in your research.
Protocol 1: Assessing Synergy with Cisplatin Using the Combination Index (CI)
This protocol is based on research that demonstrated a synergistic effect between this compound and cisplatin in osteosarcoma [4].
Protocol 2: Evaluating Anti-Invasion Effects via Matrigel Assay
This protocol is derived from studies on this compound in metastatic breast cancer cells [1].
The following diagrams, generated using Graphviz, illustrate the key signaling pathways through which this compound is known to act.
Diagram 1: this compound's Core Signaling Pathways in Cancer
Diagram 2: Synergistic Apoptosis with Chemotherapy
A major challenge for the clinical application of this compound is its narrow therapeutic window and dose-dependent cardiotoxicity, which can be fatal [3] [5]. Furthermore, the available literature has a specific gap:
Q1: Why is the plasma half-life of oleandrin a major limitation for its clinical development? A: this compound has a complex pharmacokinetic profile with a narrow therapeutic window, meaning the difference between an effective dose and a toxic one is very small [1]. Its reported half-life is relatively short (approximately 2 to 2.3 hours after oral administration) [2] [3], which would necessitate frequent dosing to maintain therapeutic levels. Given its severe and potentially fatal cardiotoxicity at high concentrations, this combination of a short half-life and low safety margin significantly hinders its clinical application [1].
Q2: What are the primary pharmacokinetic parameters I should measure when evaluating a half-life extension strategy for this compound? A: You should focus on the two primary parameters that determine half-life: Clearance (CL) and Volume of Distribution (V) [4]. Half-life (t~1/2~) is a secondary parameter calculated from these two (t~1/2~ = ln2 * V / CL). A successful strategy should aim to decrease clearance and/or increase the volume of distribution [4]. Relying solely on half-life measurements without understanding changes in CL and V can be misleading.
Q3: What in-silico tools are available to predict the success of a half-life extension strategy? A: Recent research has developed a multivariate linear regression model that can predict the pharmacokinetic outcomes of half-life extension. The model uses the parent drug's PK parameters and molecular weight descriptors as key inputs [4]. For instance, the model for predicting the half-life of an HLE-modified drug achieved an r² value of 0.879 [4]. This can serve as a useful preliminary screening tool before embarking on costly and time-consuming wet-lab experiments.
Q4: My half-life extended this compound construct shows high accumulation in the liver. What could be the cause? A: This is likely related to this compound's natural elimination pathway. Unmodified this compound is excreted predominantly through the biliary-fecal route (up to 66%), with a smaller fraction excreted in urine (about 8%) [3]. There is also evidence to suggest it may undergo enterohepatic recirculation [1]. If your HLE strategy (e.g., conjugation) increases the molecule's affinity for liver transporters or does not effectively block this natural elimination pathway, it can lead to the high hepatic accumulation you are observing.
The table below summarizes key data on this compound's properties and half-life extension strategies.
| Aspect | Key Data on this compound | Implication for Half-Life Extension |
|---|
| Basic PK | Oral t~1/2~: ~2.3 hr [3]; IV t~1/2~: ~0.5 hr [2]. Main excretion: Feces (66%), Urine (8%) [3]. | Short half-life confirms need for intervention. High fecal excretion points to hepatic/biliary clearance as a primary target. | | Key Challenge | Narrow therapeutic window; fatal blood concentration ~20 ng/mL [1]. | Primary goal is to reduce clearance (CL), not just increase t~1/2~. An increased V without reduced CL could widen the toxic exposure window [4]. | | HLE Strategy: Molecular Weight Increase | Native MW: 576.7 g/mol [1] [2]. | Increasing hydrodynamic size via PEGylation or fusion proteins can abrogate renal filtration, a key mechanism for HLE [4]. | | HLE Strategy: Albumin Fusion | Native albumin has a ~20-day half-life via FcRn recycling [5]. | Fusion to albumin can exploit the FcRn pathway. Critical: The C-terminal end (Leu585) of albumin must be intact for optimal FcRn binding. Engineered "QMP" (E505Q/T527M/K573P) variants can rescue binding even if C-terminal is cleaved [5]. | | Predictive Modeling | Multivariate regression models can predict HLE drug PK using parent drug parameters and MW [4]. | Use available algorithms for a priori projections to select the most promising HLE strategy (e.g., Fc-fusion vs. PEGylation) before experimental work [4]. |
The following diagram outlines a systematic workflow for developing and testing half-life extension strategies for this compound, based on established research methodologies.
Workflow for this compound Half-Life Extension
The workflow begins with using predictive algorithms to select a promising strategy [4]. After designing and synthesizing the construct, a critical step is conducting a PK study via intravenous (IV) administration to avoid confounding factors from absorption [4]. The resulting concentration-time data is analyzed using non-compartmental methods to derive the primary parameters: Clearance (CL) and Volume of Distribution (V), from which half-life is calculated [4]. The loop back to strategy selection if the results are inadequate emphasizes the iterative nature of this optimization process.
The table below summarizes oleandrin's GI toxicity mechanisms and the corresponding experimental mitigation strategies informed by current research.
| Aspect of GI Toxicity | Underlying Mechanism | Proposed Experimental Mitigation Strategies |
|---|---|---|
| Direct Mucosal Irritation | Caused by direct contact of this compound with the GI mucosa [1]. | Utilize enteric-coated formulations to bypass stomach dissolution. Develop lipid-based nano-carriers (e.g., liposomes) to reduce direct mucosal exposure [2]. |
| Na+/K+ ATPase Inhibition | The primary mechanism; inhibits the cellular sodium-potassium pump in GI tract cells, disrupting electrolyte and fluid balance, leading to symptoms like nausea, vomiting, abdominal cramping, and bloody diarrhea [2] [1]. | Explore prodrug strategies where the active form is released only after systemic absorption. Employ site-specific drug delivery systems to target tissues and minimize GI exposure [2]. |
| Systemic Toxicity Manifestation | GI symptoms often precede more severe cardiotoxicity, serving as early clinical indicators of overdose [1] [3]. | Implement therapeutic drug monitoring (TDM) to maintain levels within a narrow, presumed safe range (toxic blood concentration is estimated at 1-2 ng/mL) [2]. Establish strict dosing protocols based on preclinical pharmacokinetic (PK) studies [2]. |
To systematically evaluate the effectiveness of any new formulation or strategy in minimizing GI toxicity, you can follow the experimental workflow below. This diagram outlines the key stages from formulation to safety assessment.
This FAQ section addresses common experimental and clinical safety concerns relevant to this compound research.
Q: What are the first signs of this compound toxicity in an experimental model?
Q: How is acute this compound poisoning managed in a clinical setting?
Q: A researcher accidentally ingests a small amount of this compound solution. What is the immediate protocol?
Oleandrin has a very narrow therapeutic window, meaning the difference between an active dose and a toxic or fatal dose is small [1] [2]. The tables below include known toxicological parameters. Extreme caution is required for all in vivo work.
The following tables summarize key data relevant for designing in vivo studies.
Table 1: Basic Physicochemical Properties of this compound
| Property | Description / Value |
|---|---|
| IUPAC Name | 16-(acetyloxy)-3-[(2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide [1] [2] |
| Molecular Formula | C₃₂H₄₈O₉ [1] [2] |
| Molecular Weight | 576.727 Da [1] [2] |
| Solubility | Lipid-soluble; insoluble in water; soluble in methanol, ethanol, and chloroform [1] [2] |
| Melting Point | 250 °C [1] [2] |
Table 2: Reported Pharmacokinetic Parameters and Toxicological Data
| Parameter | Findings / Value | Notes / Context |
|---|---|---|
| Bioavailability | 7.0% (in rats, oral administration) [3] [4] | Indicates low oral absorption. |
| Half-life | ~2.3 hours (as reported in a review) [5] | Requires further validation. |
| Distribution | Rapidly absorbed; crosses the blood-brain barrier [5] [6] | Suggests potential for CNS activity and toxicity. |
| Metabolism | Metabolized in the liver and intestine to oleandrigenin (aglycone) [5] [1] | |
| Excretion | Feces (~66%), Urine (~8%) [5] | Major route is fecal. |
| Enterohepatic Circulation | Inferred to be likely [1] [2] | May prolong exposure and half-life. |
| Toxic Blood Conc. | 1 - 2 ng/mL [1] [2] | Critical safety threshold. |
| Fatal Blood Conc. | ~20 ng/mL [1] [2] | Critical safety threshold. |
Here are answers to common experimental challenges.
FAQ 1: What are the primary mechanisms of this compound's anti-cancer activity we should consider for in vivo models? this compound exerts anti-cancer effects through multiple pathways, and your model selection should account for this. The primary mechanisms are summarized in the diagram below.
FAQ 2: Our oral administration of this compound shows low efficacy. What could be the issue? The most likely cause is the low oral bioavailability (7.0%) confirmed in rats [3] [4]. Consider these troubleshooting steps:
FAQ 3: How can we accurately measure this compound concentration in plasma or tissues? Due to the low (ng/mL) toxic concentrations, highly sensitive methods are required. The gold standard is Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) [3] [4].
FAQ 4: What are the critical toxicity symptoms we must monitor in our animal models? this compound poisoning presents typical symptoms of cardiac glycoside toxicity. You should establish rigorous monitoring protocols for:
The following diagram outlines a logical workflow for establishing a safe and effective dosing regimen, integrating the FAQs above.
The table below summarizes key quantitative data for this compound, which is crucial for interpreting experimental results and assessing toxicity.
| Parameter | Value / Range | Context & Notes |
|---|---|---|
| Toxic Blood Concentration | 1 - 2 ng/mL [1] [2] | Estimated range for onset of toxic effects in humans. |
| Fatal Blood Concentration | ~20 ng/mL [1] [2] | Approximate concentration associated with fatal outcomes. |
| Bioavailability (Oral) | 7.0% (in rats) [3] | Indicates low and variable oral absorption. |
| Elimination Half-Life | 5 - 22 hours [4] | Suggests potential for toxin accumulation. |
| Analytical Method (UPLC-MS/MS) | LLOQ: 0.5 ng/mL [3] | Lower Limit of Quantification; demonstrates high sensitivity required for detection. |
This detailed protocol is adapted from a pharmacokinetic study in rats and can serve as a reference method [3].
The following diagram outlines the logical sequence of the UPLC-MS/MS method for this compound quantification:
Q1: Why is UPLC-MS/MS the preferred method for this compound monitoring? UPLC-MS/MS offers the high sensitivity and specificity required to detect this compound at the low nanogram-per-milliliter levels present in biological samples. Its specificity in distinguishing this compound from metabolites and other matrix components is superior to immunoassays, which can be prone to cross-reactivity [3].
Q2: What are the critical pharmacokinetic factors that impact blood concentration? this compound has low oral bioavailability, is highly lipophilic (leading to wide tissue distribution), and has a variable and relatively long elimination half-life (5-22 hours). This combination means concentrations can build up over multiple doses, and the toxic effects can be prolonged [4].
Q3: My method's sensitivity is insufficient. How can I improve the Lower Limit of Quantification (LLOQ)?
Q4: We see cross-reactivity in our assay. How can we confirm it's specific for this compound? Cross-reactivity is a known challenge. To ensure specificity, use the UPLC step to chromatographically separate this compound from its analogues (like adynerin) and metabolites. Confirm the identity by matching the retention time and the specific MRM transition of the analyte to a pure reference standard [3].
Oleandrin is a lipid-soluble cardiac glycoside primarily known for inhibiting the Na+/K+-ATPase (NKA) pump [1] [2] [3]. This primary action triggers a cascade of intracellular events, which forms the basis for its interactions with other compounds.
The table below summarizes the key mechanistic pathways through which this compound acts.
| Mechanism of Action | Biological Consequence | Potential for Interaction |
|---|---|---|
| NKA Pump Inhibition [1] [3] | Increased intracellular Ca²⁺; Altered Na⁺/K⁺ gradients; Activation of downstream signaling. | High. Synergy with other Ca²⁺-modulating or cardiotoxic drugs. |
| Immunogenic Cell Death (ICD) Induction [1] | Exposure of CALR; Release of HMGB1, ATP, HSP70/90; Activation of dendritic and T-cells. | High. Potential to enhance efficacy of immunotherapies. |
| ER Stress Induction (PERK/eIF2α/ATF4/CHOP pathway) [1] | Caspase-independent cell death; Amplification of ICD. | Moderate. May interact with other ER stress-inducing agents. |
| NF-κB Pathway Suppression [4] | Reduction of pro-inflammatory cytokines; Anti-inflammatory effects. | Moderate. May combine with other anti-inflammatory agents. |
| Immune Cell Activation [4] | Direct activation of NK cells and monocytes; Increased CD69/CD25 expression. | High. Could modulate responses to immune challenges. |
This mechanism is visualized in the following pathway diagram.
The following table summarizes specific compound interactions with this compound that have been investigated in preclinical studies.
| Combined Compound / Condition | Experimental Model | Observed Interaction & Key Findings | Reference |
|---|---|---|---|
| Immune Checkpoint Inhibitors (e.g., anti-PD-L1) | Murine breast cancer (EMT6) model | Synergistic; this compound-induced ICD enhanced tumor infiltration of lymphocytes, suggesting improved efficacy of immunotherapy. | [1] |
| Viral Mimetic (Poly I:C) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Enhanced Immune Activation; PBI-05204 (this compound-containing extract) and this compound enhanced Poly I:C-induced activation of NK cells and monocytes. | [4] |
| Calcium Homeostasis Disruptors | S. cerevisiae (Yeast) knockout strains | Altered Toxicity; Strains defective in calcium pumping to vacuole (pmc1Δ, pmr1Δ) were more sensitive. Mutants with defective calcium influx (cch1Δ, mid1Δ) were more resistant. |
[3] |
| Manganese (Mn²⁺) | S. cerevisiae (Yeast) knockout strains | Toxicity Modulation; this compound exposure induced Mn²⁺ accumulation via Smf1 transporter. smf1Δ mutants (defective in Mn²⁺ uptake) were more resistant to this compound. |
[3] |
For researchers looking to replicate or build upon these findings, here are detailed methodologies for two critical assays.
This protocol is used to assess whether this compound treatment makes cancer cells more recognizable to the immune system [1].
This method uses yeast as a simple model to identify genes and metal ions that influence this compound's toxicity [3].
pmc1Δ, pmr1Δ, cch1Δ, smf1Δ).
| Feature | Oleandrin | Digoxin |
|---|---|---|
| Source | Nerium oleander plant [1] | Digitalis plant (Foxglove) [2] |
| Primary Clinical Use | Investigational compound; not clinically approved for heart conditions [1] [3] | Approved for heart failure and atrial fibrillation [2] |
| Mechanism of Action | Inhibits Na+/K+-ATPase pump, induces immunogenic cell death (ICD), ER stress via PERK/eIF2α/ATF4/CHOP pathway, inhibits STAT-3 signaling [4] [3] | Inhibits Na+/K+-ATPase pump, increases myocardial contraction, stimulates parasympathetic nervous system [2] |
| Anticancer Potency (In Vitro) | Nanomolar range (e.g., IC₅₀ of 35 nM in endothelial cells, 72 nM in MDA-MB-231 cells) [3] | Data not available in search results for direct comparison |
| Therapeutic Index | Narrow; estimated fatal blood concentration ~20 ng/mL [1] | Narrow; increased mortality associated with serum levels >1.2 ng/mL [5] |
| Key Research Findings | Triggers immunogenic cell death, inhibits cancer cell invasion, active clinical trials for oleander extracts (e.g., PBI-05204) [4] [1] [3] | Retrospective analyses link it to prolonged survival in some cancers when combined with standard chemotherapy [4] |
The following experiments provide the quantitative basis for the comparisons above, particularly regarding anticancer activity.
This signaling pathway can be visualized as follows:
The available data is robust for this compound's anticancer mechanisms but lacks direct, side-by-side laboratory comparisons of their potency across a range of biological assays.
| Feature | Oleandrin | Ouabain |
|---|---|---|
| Source | Nerium oleander (all parts, highest in leaves) [1] [2] | Acokanthera schimperi and Strophanthus gratus [3] [4] |
| Chemical Structure | Aglycone: Oleandrigenin Sugar: Dideoxy-3-O-methyl-L-arabinose (L-oleandrose) [1] [5] | Aglycone: Ouabagenin Sugar: L-rhamnose [3] [4] | | Molecular Formula & Weight | C₃₂H₄₈O₉ / 576.72 g·mol⁻¹ [5] | C₂₉H₄₄O₁₂ / 584.66 g·mol⁻¹ [3] | | Primary Mechanism | Inhibition of Na⁺/K⁺-ATPase [1] [5] | Inhibition of Na⁺/K⁺-ATPase [3] [4] | | Binding Affinity | Information not specified in search results | Higher affinity for α3 and α2 isoforms over α1 isoform of Na⁺/K⁺-ATPase [6] | | Pharmacokinetics | High lipid-solubility; well-absorbed from GI tract; slow clearance; half-life ~2 hours (oral); excreted in feces and urine [5] [2] | Low oral bioavailability; poor absorption from alimentary tract; onset of action 2-10 min (IV); excreted largely unchanged by kidneys [4] | | Toxic Blood Concentration (Human) | 1-2 ng/mL (toxic); ~20 ng/mL (fatal) [2] | Information not specified in search results | | Research & Clinical Status | Pre-clinical and Phase I/II trials for cancer (as part of PBI-05204/Anvirzel) [1] [2] [7] | Not an approved drug in the USA; used experimentally to inhibit Na⁺/K⁺-ATPase [3] | | Key Research Applications | Investigation of anticancer [1], antiviral [2], and neuroprotective properties [7] | Experimental model for mania (neuroscience) [6], tool for selective neuronal ablation [6], study of hypertension and endogenous Na⁺/K⁺-ATPase inhibitors [8] [4] |
This compound and ouabain both exert their primary effect by binding to and inhibiting the sodium-potassium pump (Na⁺/K⁺-ATPase) on the extracellular surface of cell membranes [1] [4] [6]. This shared mechanism triggers a consistent downstream cascade of cellular events, which can be summarized in the following pathway:
A 2020 pre-clinical study directly compared the cardiotoxic effects of low, repeated doses of these cardenolides in a rat model, providing valuable experimental data on their relative toxicity profiles [9].
Objective: To evaluate and compare the chronic effects of digoxin, ouabain, and this compound on heart physiology and tissue [9].
Protocol:
Key Findings Summary:
| Parameter | This compound (OLE) | Ouabain (OUA) | Digoxin (DIG) |
|---|---|---|---|
| Serum LDH | Significantly Increased [9] | No significant change | No significant change |
| Histology | Degenerative changes & moderate focal necrosis [9] | Degenerative changes [9] | Degenerative changes [9] |
| SEM (Cardiac Fibers) | Rupture and shortening [9] | Information not specified | Information not specified |
| BNP Protein Levels | Higher [9] | Higher [9] | Lower |
| Na+/K+ Pump α2 | Higher [9] | Higher [9] | Lower |
The table below summarizes the key antiviral characteristics and experimental findings for oleandrin and other well-studied cardiac glycosides.
| Compound | Reported Antiviral Spectrum (Enveloped Viruses) | Post-Entry / Therapeutic Antiviral Efficacy | Key Proposed Antiviral Mechanisms |
|---|
| This compound | Broad-spectrum: SARS-CoV-2, HIV-1, HTLV-1, HSV-1/2, CMV, Influenza, Ebola, Marburg, Chikungunya [1] [2] [3] | Yes. Treatment post-infection reduces viral titers and progeny infectivity [1] [2]. | 1. Inhibits NF-κB signaling [3]. 2. Reduces viral envelope protein levels (e.g., gp120 in HIV-1) [1]. 3. Enhances innate immune activation (NK cells, IFN-γ) [3]. | | Digoxin & Ouabain | Narrower spectrum: SARS-CoV-2, CMV, HSV, CHIKV, RSV [4] [5] | Mixed. Ouabain showed post-entry inhibition of SARS-CoV-2; Digoxin was less effective [5]. | 1. Suppresses HIV-1 replication via altered RNA processing [1]. 2. Inhibits RIG-I ATPase, reducing IFN-β production [4]. |
A central mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, which can influence various downstream signaling pathways. This compound has been demonstrated to modulate key pathways involved in viral replication and the immune response, as illustrated below.
The quantitative data supporting this compound's efficacy, particularly against SARS-CoV-2, comes from well-established in vitro models.
The methodology for evaluating antiviral activity typically follows a sequence of steps to determine the compound's effectiveness and mechanism, as visualized below.
For researchers considering this field, several critical factors should be noted:
| Compound | Primary Class | Reported Senolytic Potency | Key Proposed Mechanism(s) of Senolytic Action | Noted Advantages | Noted Challenges & Toxicity |
|---|
The data in the table above stems from a specific research workflow and experimental validation.
As a cardiac glycoside, this compound's senolytic action is primarily linked to its inhibition of the Na+/K+ ATPase pump on the cell membrane, triggering a specific chain of events that leads to apoptosis in senescent cells [3] [2].
Cardiac glycosides represent a class of naturally occurring compounds with significant pharmacological potential and substantial toxicological concerns. Oleandrin (from Nerium oleander) and digitalis compounds (primarily digoxin from Digitalis species) share a common mechanism of action but display important differences in their chemical structures and physicochemical properties that influence their toxicity profiles. Both compounds contain the characteristic cardiac glycoside structure consisting of a steroid nucleus, lactone ring, and sugar moiety, but differ in their specific functional groups and substitution patterns. These structural variations contribute to differences in lipid solubility, bioavailability, and tissue distribution that ultimately affect their relative toxicity and clinical manifestations.
The following table summarizes the key chemical properties of this compound compared to digoxin (the most clinically used digitalis glycoside):
Table 1: Comparative Chemical Properties of this compound and Digoxin
| Property | This compound | Digoxin |
|---|---|---|
| Natural Source | Nerium oleander (all plant parts) | Digitalis lanata (foxglove plant) |
| Chemical Classification | Cardenolide | Cardenolide |
| Molecular Weight | 576.727 Da [1] | 780.94 Da |
| Lipid Solubility | High [1] | Moderate |
| Water Solubility | Insoluble in water [1] | Sparingly soluble |
| Lactone Ring Substituents | Acetoxy group at C-16 [1] | Hydroxy groups at C-12 and C-14 |
| Sugar Moieties | Oleandrose | Digitoxose |
| Heat Stability | Stable (even in burned plant material) [1] | Degrades at high temperatures |
The high lipid solubility of this compound significantly influences its pharmacokinetic behavior, contributing to enhanced cellular membrane penetration and potentially greater tissue distribution compared to digoxin. This property may partly explain the observed differences in their toxicity patterns and the more extensive cellular damage associated with this compound in experimental models. Additionally, the heat stability of this compound means that toxicity can occur even from exposure to burned oleander plant material, an important consideration in cases of environmental exposure [1].
Both this compound and digitalis compounds exert their toxicological effects primarily through specific inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, a critical transmembrane enzyme responsible for maintaining the electrochemical gradient across cell membranes. This enzyme inhibition occurs through reversible binding to the α-subunit of the pump, leading to a cascade of intracellular electrochemical changes. The following diagram illustrates the shared mechanistic pathway of cardiac glycoside toxicity:
Figure 1: Mechanism of cardiac glycoside toxicity through Na+/K+-ATPase inhibition
The inhibition of Na+/K+-ATPase leads to increased intracellular sodium concentrations, which subsequently affects the sodium-calcium exchanger (NCX) operation. This results in reduced calcium efflux (or increased influx) and ultimately elevated intracellular calcium levels in cardiac myocytes. The calcium overload state produces the characteristic toxic manifestations: increased automaticity, triggered arrhythmias, and at toxic concentrations, potentially profound cellular damage and necrosis. While both this compound and digoxin share this fundamental mechanism, research suggests they may exhibit different binding affinities to various α-isoforms of the Na+/K+-ATPase pump, potentially contributing to their distinct toxicity profiles [2].
Beyond the primary mechanism described above, both compounds exhibit additional effects that contribute to their overall toxicity profile:
Vagomimetic Effects: Both this compound and digoxin increase cardiac vagal tone, which contributes to sinus bradycardia and prolonged AV nodal conduction. This effect forms the basis for their therapeutic use in rate control for atrial fibrillation but also contributes to the bradyarrhythmias observed in toxicity [3].
Sympatholytic Activity: At higher concentrations, both compounds reduce sympathetic outflow from the central nervous system, which may paradoxically coexist with increased automaticity in peripheral cardiac tissue [3].
Oxidative Stress Effects: Experimental evidence indicates that both this compound and digoxin affect reactive oxygen species (ROS) production and activate different antioxidant pathways. A comparative study in rats demonstrated that all cardiac glycosides tested affected ROS production but did not cause lipid peroxidation [2].
Enzyme Release: In experimental models, this compound uniquely caused increased lactate dehydrogenase (LDH) release, suggesting more substantial cellular membrane damage compared to digoxin at equivalent doses [2] [4].
The toxicokinetic properties (absorption, distribution, metabolism, and excretion) of this compound and digitalis significantly influence their toxicity profiles, particularly in cases of overdose. The following table summarizes the key toxicokinetic parameters:
Table 2: Comparative Toxicokinetics of this compound and Digoxin
| Parameter | This compound | Digoxin |
|---|---|---|
| Absorption | Well-absorbed; all plant parts contain toxin [1] | Good oral bioavailability (~80%) [5] |
| Distribution | High lipid solubility; wide tissue distribution suspected [1] | Large Vd (10 L/kg); 30% protein bound [5] |
| Metabolism | Hepatic; undergoes enterohepatic circulation [1] | Minimal hepatic metabolism [5] |
| Elimination | Renal and fecal excretion suspected [1] | Primarily renal (60%); t½ = 30-40 hours [5] |
| Toxic Blood Concentration | 1-2 ng/ml (fatal: ~20 ng/ml) [1] | >2 ng/ml (varies with individual susceptibility) [3] |
| Protein Binding | Not well characterized | 30% protein bound [5] |
The high lipid solubility of this compound likely contributes to its enhanced tissue penetration and potentially broader distribution compared to digoxin. This property may explain the more extensive histopathological damage observed in animal studies with this compound. Additionally, this compound is suspected to undergo enterohepatic recirculation [1], which could prolong its elimination half-life and contribute to sustained toxicity. In contrast, digoxin elimination is predominantly renal, making patients with renal impairment particularly susceptible to chronic toxicity [3] [5].
Several factors can significantly influence the toxicokinetics of these compounds:
A systematic comparative study published in Cardiovascular Toxicology in 2020 provides direct experimental evidence of the differential cardiotoxicity of this compound compared to other cardiac glycosides. This study administered equivalent doses (50 μg/kg for 21 days) of digoxin, ouabain, and this compound to Wistar rats and comprehensively evaluated cardiovascular parameters and tissue damage [2] [4]. The following table summarizes the key experimental findings:
Table 3: Comparative Experimental Toxicity in Rat Model (50 μg/kg for 21 days)
| Parameter | This compound | Ouabain | Digoxin | Control |
|---|---|---|---|---|
| ECG Changes | QT decrease, QRS shortening | QT decrease, QRS shortening | QT decrease, QRS shortening | Normal |
| Arrhythmias | None observed | None observed | None observed | None |
| Serum cTnI | No significant change | No significant change | No significant change | Normal |
| Serum LDH | Significantly increased | No significant change | No significant change | Normal |
| Histopathology | Moderate focal necrosis, degenerative changes | Degenerative changes | Degenerative changes | Normal |
| Cardiac Fibers | Rupture and shortening | Minimal changes | Minimal changes | Normal |
| BNP Levels | Significantly increased | Significantly increased | Baseline levels | Normal |
| Na+/K+-ATPase α-2 | Increased expression | Increased expression | Baseline levels | Normal |
This study demonstrated that while all three cardiac glycosides produced some cardiotoxic effects, This compound exhibited the most pronounced toxicity, causing significant LDH release, focal necrosis, and structural damage to cardiac fibers [2]. The increased expression of brain natriuretic peptide (BNP) and Na+/K+-ATPase α-2 subunit in the this compound and ouabain groups suggests a more substantial impact on cardiac stress pathways and electrolyte regulation compared to digoxin at equivalent doses.
The histopathological differences between this compound and digitalis toxicity are noteworthy:
While both this compound and digoxin produce the classic manifestations of cardiac glycoside toxicity, important differences exist in their clinical presentation:
Digoxin Toxicity:
This compound Toxicity:
The management of cardiac glycoside toxicity shares common principles but has important compound-specific considerations:
Digoxin-Specific Antibody Fragments (Digibind):
This compound Toxicity Management:
General Measures:
The narrow therapeutic index represents a significant challenge for both this compound and digitalis compounds:
Digoxin:
This compound:
Recent investigations have explored potential therapeutic applications beyond cardiovascular medicine:
Anticancer Properties:
Antiviral Activity:
The following diagram illustrates the experimental workflow used in key studies comparing this compound and digitalis compounds:
Figure 2: Experimental workflow for comparative toxicity studies [2]
The comparative analysis of this compound and digitalis (digoxin) reveals compounds with shared mechanisms but distinct toxicological profiles. While both act through Na+/K+-ATPase inhibition, this compound demonstrates greater cardiotoxicity in experimental models, causing more significant cellular damage, enzyme release, and histopathological changes at equivalent doses. The high lipid solubility of this compound likely contributes to its enhanced tissue penetration and potentially broader toxicological effects.
From a clinical perspective, digoxin maintains a defined role in cardiovascular therapeutics despite its narrow therapeutic window, while this compound remains investigational with emerging potential in oncology and virology. The management of toxicity for both compounds shares common principles, with digoxin-specific Fab fragments representing the definitive treatment for significant intoxications.
Future research directions should focus on:
The table below summarizes key quantitative data on oleandrin's interaction with the Na⁺,K⁺-ATPase.
| Measurement | Value | Experimental Context | Citation |
|---|---|---|---|
| Na⁺,K⁺-ATPase IC₅₀ | 0.62 µM | In vitro enzymatic assay; oleandrigenin (aglycone) IC₅₀ = 1.23 µM | [1] |
| Anti-proliferative IC₅₀ | 8.25 nM | In undifferentiated human colon cancer CaCO-2 cells | [2] |
| Anti-proliferative IC₅₀ | >25 nM | In differentiated human colon cancer CaCO-2 cells | [2] |
| Key Target Subunit | α3 subunit | Higher α3:α1 subunit ratio correlates with increased this compound sensitivity | [3] |
To ensure the reproducibility of the data, here are the methodologies from the key studies cited.
This compound's effects extend beyond simple ion transport inhibition and involve complex signaling pathways.
As a cardiac glycoside, this compound's primary mechanism is the direct, high-affinity binding to the catalytic α-subunit of Na⁺,K⁺-ATPase. This binding inhibits the pump's activity, disrupting the crucial sodium and potassium ion gradients across the cell membrane. [4]
The inhibited pump can act as a signal transduction platform, triggering several pathways that lead to cancer cell death. The following diagram illustrates the two primary mechanisms identified in the search results.
Pathway 1: Apoptosis via Calcium Inhibition of Na⁺,K⁺-ATPase leads to an increase in intracellular Na⁺. This disrupts the Na⁺/Ca²⁺ exchanger (NCX), which normally uses the Na⁺ gradient to remove Ca²⁺ from the cell. The resulting surge in intracellular Ca²⁺ can trigger programmed cell death, or apoptosis, particularly noted in prostate cancer cells. [2]
Pathway 2: Autophagic Cell Death & Altered Signaling In other contexts, such as human pancreatic and undifferentiated colon cancer cells, this compound induces a different form of cell death called autophagy. This process is associated with altered phosphorylation of ERK (Extracellular Signal-Regulated Kinase), a key protein in cell survival and proliferation signaling pathways. [2]
The clinical development of this compound has primarily been through two defined extracts where it is the principal bioactive component [1] [2].
| Drug Name | Description | Reported Clinical Trial Status |
|---|---|---|
| Anvirzel | An extract of Nerium oleander | Phase I and II clinical trials for malignant diseases [1] [2]. |
| PBI-05204 | A defined supercritical CO2 extract of Nerium oleander | Phase I and II clinical trials for malignant diseases [1] [3]. |
| PBI-04711 | A fraction of PBI-05204; derivative of this compound | Pre-clinical research stage [2]. |
The table below consolidates key quantitative findings from recent pre-clinical and analytical studies, which are essential for understanding its potential and risks.
| Aspect | Quantitative Finding | Context / Model | Source |
|---|---|---|---|
| Natural Concentration | 0.12 ± 0.12 mg/g (mean) | Dried leaves from Eastern Algeria [4]. | |
| Natural Concentration | 0.01 to 0.48 mg/g (range) | Dried leaves from Eastern Algeria [4]. | |
| Toxic Dose (Human) | 3 g of dried leaves | Estimated fatal dose for an adult [4] [1]. | |
| Fatal Blood Concentration | ~20 ng/mL | In humans [1] [5]. | |
| Anti-Viral Activity (SARS-CoV-2) | EC50 = 7.07 - 11.98 ng/mL | In vitro (Vero cells) [3]. | |
| Anti-Cancer Activity | IC50 = 5.6 to 210 nmol/L | Against various pancreatic cancer cell lines [2]. | |
| Immunogenic Cell Death | Effective at 15 - 25 nM | In breast cancer cell lines [6]. | |
| DNA Damage Response | Effective at 0.02 μg/mL (~35 nM) | In lung cancer cell lines [7]. |
For the key areas of research, the following experimental methodologies have been employed.
A 2024 study developed and validated a precise UHPLC-DAD (Ultra-High-Performance Liquid Chromatography-Diode Array Detection) method for quantifying this compound in dried oleander leaves [4].
Multiple in vitro studies detail how this compound's anti-cancer effects are evaluated.
This compound's anti-cancer activity, particularly its role in inducing Immunogenic Cell Death (ICD), involves a key signaling pathway within the endoplasmic reticulum (ER). The following diagram illustrates this mechanism.
This pathway is primarily based on findings in breast cancer cells, where genetic inhibition of PERK was shown to suppress this compound-triggered ICD [6].
Oleandrin is a cardenolide, characterized by a steroid nucleus, a lactone ring at the C17 position, and a dideoxy sugar (L-oleandrose) at the C3 position [1]. Its bioactivity is heavily influenced by this structure, particularly its interaction with the Na+/K+-ATPase pump [2].
The table below summarizes its experimental performance across various biological activities.
| Biological Activity | Experimental Model | Key Performance Data (IC50/EC50/Dose) | Key Findings & Mechanisms |
|---|---|---|---|
| Antiviral (SARS-CoV-2) [3] | Vero cells (in vitro) | EC50: 7.07 ng/ml (48h post-infection) [3] | Inhibits SARS-CoV-2 replication; reduces viral titers by >3000-fold. Prophylactic and therapeutic effect [3]. |
| Golden Syrian Hamster (in vivo) | PBI-06150 extract (this compound up to 130 µg/ml) [3] | Statistically significant reduction of viral load in nasal turbinates [3]. | |
| Anticancer (Cytotoxicity) [1] | Pancreatic Cancer Cells (Panc-1) | IC50: 5.6 nmol/L [1] | Induces apoptosis; inhibits NF-κB, MAPK, and PI3K/Akt signaling pathways [1]. |
| Breast Cancer Cells (MDA-MB-231) | IC50: ~78 nM [1] | Suppresses cell viability and migration [1]. | |
| Toxicity (Cardiac Glycoside Effect) [4] [2] | Human Toxicology | Toxic blood concentration: 1-2 ng/mL; Fatal: ~20 ng/mL [2] | Inhibits Na+/K+-ATPase, leading to cardiotoxicity (arrhythmias) and neurological issues [4] [2]. |
| Influence of Plant Variety & Extraction [4] | Phytochemical Analysis | N/A | Red-flowered oleander has higher cardenolide content; methanol extracts more this compound than hexane [4]. |
For researchers aiming to replicate or build upon these findings, here are the methodologies from two pivotal studies.
Antiviral Assay against SARS-CoV-2 [3]
Phytochemical Profiling of Oleander Extracts [4]
This compound's anticancer mechanism involves modulating multiple cellular signaling pathways. The diagram below illustrates these interactions.
To advance research in this area, consider these approaches:
| Cancer Type | Cell Line / Model | Experimental Model | Key Findings & Efficacy (IC50/Dose) | Primary Mechanisms & Notes |
|---|---|---|---|---|
| Pancreatic Cancer | Panc-1, MiaPaca, BxPC3 [1] | In vitro [1] | IC50: 5.6 nM, 15.6 nM, 210 nM, respectively [1] | Inhibits cell proliferation, reduces viability, induces apoptosis [1]. |
| Breast Cancer | MDA-MB-231, MCF7, T47D, EMT6 (mouse) [2] | In vitro & In vivo (mouse) [2] | 15-25 nM (IC50 not specified); inhibited tumor growth in vivo [2] | Induces Immunogenic Cell Death (ICD); triggers ER stress via PERK/eIF2α/ATF4/CHOP pathway; increases immune cell infiltration [2]. |
| Glioma | U87MG, GL261, A172, others [3] | In vitro & In vivo (mouse) [3] | Reduces tumor size & cell proliferation in vivo [3] | Inhibits Na+/K+-ATPase; effect is BDNF/TrkB-dependent; reduces microglia infiltration; enhances effects of Temozolomide [3]. |
| Various Cancers | 19 different types (e.g., lung, prostate, colon) [1] [4] [5] | In vitro & In vivo (systematic review) [4] | Cytotoxic effects documented across multiple studies [4] | Induces apoptosis, cell cycle arrest; modulates NF-κB, MAPK, PI3K/Akt pathways [1] [5]. |
For researchers looking to replicate or understand these findings, here are the core methodologies from key studies.
In Vitro Cytotoxicity and Mechanism Studies: Standard assays are used to determine the concentration that inhibits 50% of cell growth (IC50), such as MTT or colony formation assays [1] [2]. To investigate mechanisms:
In Vivo Efficacy Studies: Common models involve implanting human or murine cancer cells (e.g., into the mammary fat pad for breast cancer [2] or intracranially for glioma [3]) into immunodeficient or immunocompetent mice. Once tumors are established, mice are treated with oleandrin (often via intraperitoneal injection [2]) and monitored for:
The following diagram synthesizes the primary molecular mechanisms through which this compound exerts its anticancer effects, as reported in the literature. These pathways often interconnect within the cell.
This compound is not an approved drug, but it is the principal bioactive component in two investigational botanical drugs [1] [6]:
These formulations have undergone or are in Phase I and II clinical trials for solid tumors and metastatic pancreatic adenocarcinoma [1] [6] [7]. It is crucial to note that available clinical data are limited, and these products should not be used outside of clinical trials [7]. A significant challenge for its therapeutic application is a narrow therapeutic window and potential cardiotoxicity, as this compound's primary target, Na+/K+-ATPase, is critical for normal heart function [6] [7] [4].
For the drug development community, key considerations include:
For researchers, understanding the experimental evidence and common protocols used to evaluate these compounds is essential.
Table 2: Key Experimental Findings
| Compound / Context | Experimental Model | Key Finding / Metric | Citation |
|---|---|---|---|
| Oleandrin - Cytotoxicity | Pancreatic cancer cells (Panc-1) | IC₅₀: 5.6 nmol/L | [1] |
| This compound - Cytotoxicity | Pancreatic cancer cells (MiaPaca) | IC₅₀: 15.6 nmol/L | [1] |
| This compound - Cytotoxicity | Breast cancer cells (MCF7) | Induced ICD at 15 nM | [2] |
| This compound - Cytotoxicity | Breast cancer cells (MDA-MB-231) | Induced ICD at 25 nM | [2] |
| Oleandrigenin Derivative | HeLa cells (Cervical carcinoma) | Induced strong apoptosis after 24h treatment | [3] |
| Furyl-analogue of Oleandrigenin | In vitro assay | Remarkably high Na+/K+-ATPase inhibitory activity | [3] |
Common Experimental Protocols
The primary mechanism of both compounds is the inhibition of the Na+/K+-ATPase pump, but this trigger leads to diverse downstream effects, especially for this compound in cancer cells.
The following diagram illustrates the two well-established signaling pathways triggered by this compound.
| Immunoassay Method (Platform/Abbreviation) | Apparent Digoxin Concentration (at a specified oleandrin level) | Key Characteristics / Findings |
|---|---|---|
| Fluorescence Polarization Immunoassay (FPIA) [1] [2] | ~2.36 ng/mL (with 5 µL oleander extract/mL serum) | Shows the highest sensitivity and cross-reactivity; most suitable for rapid detection of oleander poisoning [1]. |
| Turbidimetric Assay (ADVIA 1650) [1] | ~0.82 ng/mL (with 5 µL oleander extract/mL serum) | Shows significant cross-reactivity, similar to the Beckman assay [1]. |
| Beckman Assay (Synchron LX) [1] | ~0.93 ng/mL (with 5 µL oleander extract/mL serum) | Shows significant cross-reactivity [1]. |
| Microparticle Enzyme Immunoassay (MEIA) [1] | ~0.32 ng/mL (with 5 µL oleander extract/mL serum) | Shows lower cross-reactivity; may falsely lower measured digoxin in patients on digoxin therapy [1]. |
| Chemiluminescent Assay (CLIA, Bayer) [1] | No cross-reactivity | Shows no significant cross-reactivity; recommended for monitoring digoxin in patients suspected of oleander use [1]. |
| On-Line Assay [3] | 2.37 nmol/L (at 100 µmol/L this compound) | Shows variable cross-reactivity between different assay congeneres [3]. |
| TDx Assay [3] | 5.34 nmol/L (at 100 µmol/L this compound) | Shows variable cross-reactivity between different assay congeneres [3]. |
| Stratus Assay [3] | 0.83 nmol/L (at 100 µmol/L this compound) | Shows variable cross-reactivity between different assay congeneres [3]. |
| ACS:180 Assay [3] | 0 nmol/L (at 100 µmol/L this compound) | Shows no cross-reactivity in this study [3]. |
The quantitative data in the table above was generated through well-defined in vitro experimental methods. Here are the protocols from the core comparative studies:
Study: "Rapid detection of oleander poisoning using digoxin immunoassays: comparison of five assays" (2004) [1]
Study: "Inhibition of Na,K-ATPase by this compound and oleandrigenin..." (1996) [3]
The cross-reactivity in immunoassays occurs because this compound and digoxin are both cardiac glycosides and share significant structural similarities [4] [5]. They have a common steroid nucleus (aglycone) that is recognized by the antibodies used in digoxin immunoassays [5] [6]. The following diagram illustrates this structural relationship and its implications.
Based on the comparative data, here are the main practical implications:
While a full comparative table is not possible, research has identified several critical factors that contribute to species differences in how oleandrin is processed by the body. The table below summarizes these key elements.
| Factor | Description & Impact on this compound Metabolism |
|---|---|
| Administration Route | Oral bioavailability is significantly lower than intravenous due to factors like intestinal metabolism. One study in rats reported oral bioavailability of this compound at 7.0%, while another in mice found it to be approximately 30% [1] [2]. |
| Circadian Rhythms | The expression of intestinal P-glycoprotein (P-gp), a transporter that pumps this compound back into the gut, follows a daily rhythm. This leads to higher systemic exposure and toxicity when this compound is administered during the mouse resting phase (equivalent to ZT2/ZT22) [3]. |
| Tissue Distribution | This compound distributes unevenly, with the liver often showing the highest concentration—approximately twice that found in the heart or kidneys in mice. Its aglycone metabolite, oleandrigenin, is also found in these tissues [2]. |
| Metabolic Pathways | This compound is metabolized to oleandrigenin via deglycosylation in tissues [4] [2]. It is primarily excreted via the bile into feces, with a smaller amount eliminated in urine [5]. |
| Enzyme/Transporter Activity | As a substrate for P-glycoprotein (P-gp), the activity level of this efflux pump in the intestine and other tissues is a major determinant of this compound's absorption and systemic availability [3]. |
To help you evaluate the data, here are the methodologies from two key studies that investigated the factors above.
Circadian Sensitivity Study (Mice) [3]:
UPLC-MS/MS Pharmacokinetic Study (Rats) [1]:
The following diagram illustrates the mechanism by which circadian rhythms regulate this compound absorption, as identified in [3].
The current data highlights specific areas where further investigation is needed to fully understand species differences:
The potency of oleandrin, as a botanical natural product, is intrinsically linked to its concentration within the plant. This concentration is significantly influenced by several environmental and biological factors, as detailed in the table below.
| Factor | Effect on this compound Content/Potency | Supporting Experimental Data |
|---|---|---|
| Plant Organ | Concentration varies significantly by plant part [1] [2]. | HPLC Analysis: Quantified this compound in dried plant parts. The established order of concentration is roots > leaves > stems > flowers [1] [2]. One study in Syrian plants found root concentrations (0.34-0.64 mg/g) were approximately 1.5-2 times higher than in leaves [1] [2]. |
| Geographic Location & Environment | Growth location, climate, and regional conditions cause notable variation in this compound content [2]. | HPLC Analysis: Compared this compound levels in plants from different sites in Lattakia (coastal) and Damascus (semi-arid). This compound concentrations showed statistically significant differences (p < 0.05) based on location and region [2]. A study in Algeria found a wide range (0.01 - 0.48 mg/g) in leaves from different provinces [1]. |
| Seasonal Variation | The time of harvest impacts the concentration of this compound in the plant material [1]. | Quantitative Analysis: A study in India measured this compound levels in leaves across seasons, finding the highest content during the rainy season (704 µg/g) and the lowest in winter (368 µg/g) [1]. |
| Flower Color (Cultivar) | The flower color of the N. oleander cultivar may influence this compound levels, though this is less consistent [3] [1]. | Comparative Studies: Some studies indicate that red-flowered varieties may have slightly higher levels of cardiac glycosides than white-flowered varieties [3] [1]. However, a study in Brazil found no statistically significant difference in leaf this compound content between red, pink, and white-flowered cultivars [1]. |
The data in the table above were generated using standard phytochemical and analytical techniques. Here are the detailed methodologies cited in the research.
This protocol is used for the initial detection of major compound classes in plant extracts [4].
This is the primary method for precisely quantifying this compound concentration [2].
This protocol assesses the functional potency of this compound and its extracts against viruses [5].
The following diagrams illustrate the key molecular pathways through which this compound exerts its anticancer effects, contributing to its overall pharmacological potency.
Diagram 1: this compound's anticancer mechanisms involve the modulation of multiple cellular signaling pathways, leading to apoptosis and inhibition of cell survival and proliferation [6] [1] [7].
Diagram 2: The standard workflow for extracting and quantifying this compound from plant material involves several key steps to ensure accurate measurement of its concentration [4] [2].
| Compound | Natural Source | Key Senolytic Activity Findings | Cellular Safety Profile |
|---|---|---|---|
| Oleandrin | Nerium oleander [1] [2] | Most effective; removes senescent cells at low nanomolar concentrations [3] | Did not damage healthy cells at tested concentrations [3] |
| Periplocin | Root bark of the Chinese silk vine (Periploca sepium) [2] | Showed senolytic activity [2] [3] | Did not damage healthy cells at tested concentrations [3] |
| Ginkgetin | Gingko tree (Ginkgo biloba) [2] | Showed senolytic activity [2] [3] | Did not damage healthy cells at tested concentrations [3] |
| Ouabain | Strophanthus gratus and other plants [4] | Known senolytic; performance lower than this compound [3] | Relatively high toxicity, a common cause of poisoning [3] |
The identification of these compounds followed a rigorous data-driven workflow. The diagram below outlines the key steps.
Beyond senolytics, this compound is a cardiac glycoside and shows multi-target pharmacological potential in early research for [1] [4]:
Acute Toxic;Health Hazard